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  • Product: Methyl 3-amino-2-phenylpropanoate
  • CAS: 99092-02-1

Core Science & Biosynthesis

Foundational

"Methyl 3-amino-2-phenylpropanoate" chemical properties

This comprehensive technical guide details the chemical properties, synthesis, and applications of Methyl 3-amino-2-phenylpropanoate , a critical -amino acid derivative used in peptidomimetic drug design and alkaloid syn...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical properties, synthesis, and applications of Methyl 3-amino-2-phenylpropanoate , a critical


-amino acid derivative used in peptidomimetic drug design and alkaloid synthesis.[1]

Synonyms: Methyl


-phenyl-

-alanine; Tropic acid amine methyl ester.[1] CAS (HCl Salt): 91012-17-8 CAS (Free Base): 14445-05-7 (Generic/Racemic)[1]

Executive Summary & Chemical Identity

Methyl 3-amino-2-phenylpropanoate is the methyl ester of 3-amino-2-phenylpropanoic acid (


-phenyl-

-alanine).[1] Unlike standard

-amino acids (where the amine and side chain are on the same carbon), this compound is a

-amino acid
derivative.[1] The phenyl group resides on the

-carbon (C2), while the amino group is on the

-carbon (C3).[1]

This structural arrangement imparts unique conformational stability to peptides incorporating this residue, making it a high-value scaffold in foldamer research and the synthesis of tropane alkaloid analogs (resembling the tropic acid moiety of atropine).

Chemical Specifications
PropertyValueNotes
Molecular Formula

Free base
Molecular Weight 179.22 g/mol Free base
Molecular Weight 215.68 g/mol Hydrochloride salt
Chirality 1 Stereocenter (C2)Available as (R), (S), or Racemate
pKa (Amine) ~9.2 (Predicted)Typical for primary alkyl amines
Solubility High in MeOH, DMSOHCl salt is water-soluble
Appearance White crystalline solidAs HCl salt; Free base is an oil

Synthesis & Production Protocols

The synthesis of Methyl 3-amino-2-phenylpropanoate requires careful control to prevent racemization at the labile C2 position (benzylic and


-to-carbonyl).[1] The most robust industrial route involves the hydrogenation of 

-cyano esters.
Core Synthetic Pathway: Nitrile Reduction

This protocol utilizes Methyl 2-cyano-2-phenylacetate as the precursor.[1] The nitrile group is selectively reduced to a primary amine without affecting the ester functionality.

Step-by-Step Methodology

Precursor Preparation:

  • React Phenylacetonitrile with Dimethyl Carbonate (DMC) using NaH or NaOMe as a base.

  • Isolate Methyl 2-cyano-2-phenylacetate (CAS 30698-30-7).[1][2]

Reduction Protocol (High-Pressure Hydrogenation):

  • Reagents: Methyl 2-cyano-2-phenylacetate (1.0 eq), Raney Nickel (20 wt%) or Pd/C (10 wt%), Methanol (Solvent).[1]

  • Additive: Ammonia (7M in MeOH) or Acetic Anhydride. Crucial Step: Ammonia suppresses the formation of secondary amines (dimers) which are common byproducts in nitrile reduction.

  • Conditions: 50–100 psi

    
    , Room Temperature, 12–24 hours.
    
  • Workup: Filter catalyst over Celite. Concentrate filtrate. Treat with HCl/Dioxane to precipitate the hydrochloride salt.

Visualization of Synthesis Logic

The following diagram illustrates the carbon-acylation followed by selective reduction.

SynthesisPath cluster_0 Critical Control Point: Amine Protection Start Phenylacetonitrile (BnCN) Intermediate Methyl 2-cyano-2-phenylacetate (Activated Nitrile) Start->Intermediate Dimethyl Carbonate NaH, THF, 0°C Product Methyl 3-amino-2-phenylpropanoate (Target Beta-Amino Ester) Intermediate->Product H2 (50 psi), Raney Ni MeOH/NH3 Byproduct Secondary Amine Dimer (Avoided via NH3) Intermediate->Byproduct H2, No NH3 (Side Reaction)

Figure 1: Synthetic route from phenylacetonitrile.[3][4] The inclusion of ammonia during hydrogenation is critical to prevent dimerization.

Chemical Reactivity & Handling

Understanding the reactivity profile is essential for using this compound in drug development.

Racemization Risk

The C2 proton is highly acidic due to the electron-withdrawing effects of both the ester carbonyl and the phenyl ring.

  • Risk: Exposure to mild bases (e.g.,

    
    , 
    
    
    
    ) in protic solvents can lead to rapid racemization via an enolate intermediate.
  • Mitigation: Perform coupling reactions (e.g., peptide bond formation) under neutral or slightly acidic conditions when possible. Use non-nucleophilic bases (like DIPEA) only when necessary and at low temperatures (

    
    ).[1]
    
Cyclization Potential

Unlike


-amino esters (which form stable 5-membered lactams), this 

-amino ester does not spontaneously cyclize to a

-lactam (4-membered ring) under standard storage conditions due to ring strain.[1]
  • Polymerization: The free base can undergo intermolecular condensation to form poly-

    
    -peptides if left neat.[1]
    
  • Storage: Always store as the HCl salt at

    
     to prevent polymerization and hydrolysis.
    

Applications in Drug Discovery

Methyl 3-amino-2-phenylpropanoate serves as a specialized building block in two primary areas:

Peptidomimetics ( -Peptides)

-amino acids are incorporated into peptide chains to create foldamers —synthetic oligomers with specific secondary structures (helices, sheets) that are resistant to proteolytic degradation.[1]
  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the hydrogen-bonding pattern, rendering the peptide unrecognizable to standard proteases (e.g., trypsin, pepsin).
    
  • Utility: Increasing the half-life of peptide-based therapeutics.[1]

Alkaloid Synthesis

The structure of Methyl 3-amino-2-phenylpropanoate mimics the carbon skeleton of Tropic Acid , the acyl component of atropine and scopolamine.[1]

  • Workflow: It is used as a precursor to synthesize "Apo-atropine" analogs or to probe the binding pockets of muscarinic acetylcholine receptors by replacing the hydroxyl group of tropic acid with an amine functionality.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

TechniqueExpected Signal Characteristics
1H NMR (

)

3.70
(s, 3H,

);

3.80
(dd, 1H,

);

2.90-3.20
(m, 2H,

);

7.20-7.40
(m, 5H,

).[1]
13C NMR Carbonyl (~174 ppm), Phenyl carbons (128-140 ppm), Alpha-CH (~55 ppm), Beta-CH2 (~44 ppm), OMe (~52 ppm).[1]
Mass Spec (ESI)

m/z.

References

  • CymitQuimica. Methyl 3-amino-2-phenylpropanoate HCl Product Data. Retrieved from

  • PubChem. Compound Summary: Methyl 3-amino-2-phenylpropanoate. National Library of Medicine. Retrieved from

  • ScienceMadness. Discussion on Catalytic Hydrogenation of Phenylcyanoacetates. Retrieved from

  • BenchChem. Synthesis routes of Methyl 2-cyano-2-phenylacetate. Retrieved from

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis of Methyl 3-amino-2-phenylpropanoate

The following technical guide details the synthesis of Methyl 3-amino-2-phenylpropanoate (also known as -phenyl- -alanine methyl ester). Note on Isomerism: This guide specifically addresses the 2-phenyl isomer ( ), disti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 3-amino-2-phenylpropanoate (also known as


-phenyl-

-alanine methyl ester).

Note on Isomerism: This guide specifically addresses the 2-phenyl isomer (


), distinct from the more common Rodionov product (

-phenyl-

-alanine).

Executive Summary & Structural Analysis

Methyl 3-amino-2-phenylpropanoate is a critical


-amino acid derivative used as a scaffold in peptidomimetics and as a precursor for 

-lactam antibiotics. Unlike natural

-amino acids, the amino group is attached to the

-carbon, while the phenyl substituent resides on the

-carbon (C2), creating a specific challenge in regioselectivity and stereocontrol.

Key Synthetic Challenges:

  • Regiochemistry: Ensuring the amino group attaches to C3 while the phenyl remains at C2.

  • Dimerization: Primary amines formed via hydrogenation are prone to condensing with intermediate imines to form secondary amines (dimers).

  • Lactamization: The free amine and ester can cyclize to form 3-phenyl-2-azetidinone (a

    
    -lactam) under basic or thermal stress.
    

This guide prioritizes two pathways:

  • The Cyanoacetate Reduction Route: High-throughput, scalable, and cost-effective.

  • The Tropic Acid Azidation Route: Ideal for enantioselective synthesis starting from chiral pools.

Pathway Analysis & Logic

Pathway A: The Cyanoacetate Reduction (Industrial Standard)

This is the most direct method for racemic synthesis. It relies on the C-alkylation of phenylacetonitrile followed by nitrile reduction.

  • Step 1: Carboxylation. Phenylacetonitrile is deprotonated and trapped with dimethyl carbonate (DMC). DMC is preferred over methyl chloroformate for its "green" profile and lower toxicity.

  • Step 2: Hydrogenation. The resulting methyl 2-cyano-2-phenylacetate is hydrogenated.

    • Catalyst Choice:Raney Nickel is superior to Pd/C for nitrile reduction due to higher activity at lower pressures.

    • Solvent System:Methanolic Ammonia is strictly required. The ammonia saturates the surface of the catalyst and shifts the equilibrium away from the secondary imine, preventing dimerization.

Pathway B: The Tropic Acid Conversion (Stereocontrolled)

For applications requiring high enantiomeric excess (ee%), starting from commercially available (S)- or (R)-Tropic acid (3-hydroxy-2-phenylpropanoic acid) is superior to attempting asymmetric hydrogenation of the nitrile.

  • Mechanism: Tropic acid

    
     Methyl ester 
    
    
    
    Tosylate/Mesylate
    
    
    Azide
    
    
    Amine.
  • Advantage: Stereochemistry is defined by the starting material (with inversion during azide displacement).

Visualization of Synthetic Logic[1]

SynthesisPathways Target Methyl 3-amino-2-phenylpropanoate (Target) Cyanoester Methyl 2-cyano-2-phenylacetate RaneyNi Hydrogenation (Raney Ni / NH3 / H2) Cyanoester->RaneyNi PhAcetonitrile Phenylacetonitrile PhAcetonitrile->Cyanoester DMC / NaOMe (C-Acylation) RaneyNi->Target Reduction Azide Methyl 3-azido-2-phenylpropanoate Azide->Target Staudinger Reduction (PPh3 / H2O) Tosylate Methyl 3-tosyloxy-2-phenylpropanoate Tosylate->Azide NaN3 / DMF (SN2 Inversion) TropicAcid Tropic Acid (Chiral Pool) TropicAcid->Tosylate 1. MeOH/H+ 2. TsCl/Py

Caption: Comparative workflow of Cyanoacetate Reduction (Left) vs. Tropic Acid Conversion (Right).

Detailed Experimental Protocol

Selected Method: Pathway A (Cyanoacetate Reduction) due to its scalability and atom economy.

Phase 1: Synthesis of Methyl 2-cyano-2-phenylacetate

Reagents: Phenylacetonitrile (11.7 g, 0.1 mol), Dimethyl Carbonate (DMC) (excess), Sodium Methoxide (NaOMe).

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Activation: Charge flask with NaOMe (2 eq) and DMC (4 eq). Heat to reflux (90°C).

  • Addition: Dropwise add Phenylacetonitrile over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of nitrile starting material.

  • Quench: Cool to 0°C. Acidify with 3M HCl to pH 2.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from minimal methanol or use as crude if purity >95% by NMR.

Phase 2: Catalytic Hydrogenation (The Critical Step)

Reagents: Methyl 2-cyano-2-phenylacetate (from Phase 1), Raney Nickel (slurry in water), Methanol, Ammonia gas (or 7N NH3 in MeOH).

Safety Warning: Raney Nickel is pyrophoric when dry. Handle strictly under inert atmosphere or water/solvent slurry.

  • Vessel Preparation: Use a high-pressure Parr hydrogenation reactor (stainless steel).

  • Catalyst Loading: Wash Raney Nickel (approx. 10 wt% of substrate) with methanol (

    
    ) to remove water. Transfer to reactor under Argon.
    
  • Substrate Addition: Dissolve the cyanoester in 7N Methanolic Ammonia (10 volumes). Add to reactor.

    • Critical: The presence of ammonia is non-negotiable to suppress secondary amine formation.

  • Hydrogenation:

    • Purge reactor with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Pressurize to 50–60 psi (3.5–4 bar) .

    • Stir vigorously at 40–50°C for 12–24 hours.

  • Workup:

    • Depressurize carefully.

    • Filter reaction mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition).

    • Concentrate filtrate under reduced pressure to remove MeOH and excess

      
      .
      
  • Isolation: The residue is the free base. For storage, convert to the Hydrochloride salt by dissolving in dry ether and bubbling dry HCl gas.

Analytical Data & Quality Control

To validate the synthesis, compare spectral data against the following standard parameters.

ParameterDiagnostic SignalInterpretation
1H NMR (CDCl3)

3.70 (s, 3H)
Methyl ester singlet (–COOCH3 )

2.9–3.2 (m, 2H)

-Methylene protons (–CH(Ph)–CH2 –NH2)

3.8 (dd, 1H)

-Methine proton (–CH (Ph)–)

7.2–7.4 (m, 5H)
Phenyl aromatic protons
IR Spectroscopy 1735 cm⁻¹Strong Ester C=O stretch
3300–3400 cm⁻¹Broad N–H stretch (Amine)
ABSENCE of 2250 cm⁻¹Disappearance of Nitrile (C≡N) confirms reduction
HPLC C18 Column, ACN/H2ORetention time shift vs. precursor

Troubleshooting & Optimization

Problem: Low Yield due to Dimerization
  • Symptom: NMR shows complex multiplet at

    
     2.5–3.0 and Mass Spec shows M+ = 340 (Dimer).
    
  • Root Cause: Intermediate imine reacted with the product amine.

  • Solution: Increase Ammonia concentration. Ensure agitation is vigorous to maximize H2 mass transfer (keeping the catalyst saturated with Hydrogen).

Problem: Lactam Formation
  • Symptom: Loss of methyl ester peak in NMR; appearance of amide C=O in IR (approx 1750 cm⁻¹ for

    
    -lactam).
    
  • Root Cause: Spontaneous cyclization of the free base.

  • Solution: Store the product immediately as the HCl salt . Do not heat the free base above 40°C during workup.

References

  • Synthesis of Cyanoesters

    • Wabnitz, T. C., & Rizzo, S. (2003). Organic Process Research & Development.
    • Note: General procedure for DMC carboxylation adapted
    • (Generic link for verification of structure)

  • Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press. (Foundational text on Raney Ni reduction of nitriles).
  • Stereoselective Routes (Tropic Acid)

    • Kato, K., et al. (1998). "Synthesis of chiral -amino acids from tropic acid." Tetrahedron: Asymmetry, 9(16).
  • General Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropanoate (Isomer comparison).

Foundational

Strategic Utilization of Methyl 3-amino-2-phenylpropanoate: A Technical Monograph

Executive Summary Methyl 3-amino-2-phenylpropanoate (MAPP) represents a specialized class of -amino acid derivatives, specifically classified as an -phenyl- -alanine derivative. Unlike its more common structural isomers—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-phenylpropanoate (MAPP) represents a specialized class of


-amino acid derivatives, specifically classified as an 

-phenyl-

-alanine
derivative. Unlike its more common structural isomers—Phenylalanine methyl ester (2-amino-3-phenyl) and

-homophenylalanine methyl ester (3-amino-3-phenyl)—MAPP possesses a unique backbone architecture (

-amino acid) that induces distinct folding properties in peptidomimetic scaffolds.

This guide provides a rigorous technical analysis of MAPP, focusing on its correct identification (distinguishing it from commercially ubiquitous isomers), synthetic pathways via nitrile reduction, and its utility in medicinal chemistry for enhancing metabolic stability in peptide therapeutics.

Part 1: Chemical Identity & Identifiers

Critical Disambiguation: The nomenclature for phenyl-substituted amino esters is highly prone to error. MAPP is NOT


-phenylalanine (where the amine and phenyl group share the 

-carbon). In MAPP, the phenyl group is on the

-carbon, and the amine is on the

-carbon.
Validated Identifiers

Due to the basicity of the primary amine, this compound is most stable and commercially available as its hydrochloride salt.

Identifier TypeValueNotes
Chemical Name Methyl 3-amino-2-phenylpropanoateFree Base
Salt Form Name Methyl 3-amino-2-phenylpropanoate hydrochlorideStable Solid
Synonyms

-Phenyl-

-alanine methyl ester; Methyl

-aminohydratropate
IUPAC / Common
CAS Number (HCl) 91012-17-8 Primary Reference
CAS Number (Free Base) Not widely indexedGenerally prepared in situ
Molecular Formula

(Free Base)
MW: 179.22 g/mol
SMILES COC(=O)C(CC1=CC=CC=C1)CNIsomeric check required
InChI Key Derivative dependent-
Structural Isomerism Hierarchy

To prevent costly synthesis errors, the following diagram illustrates the precise structural differences between MAPP and its isomers.

IsomerHierarchy Root C10H13NO2 Isomers (Phenyl-Amino-Propanoates) Iso1 Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester) Common Alpha-Amino Acid Root->Iso1 Amine @ C2 Phenyl @ C3 Iso2 Methyl 3-amino-3-phenylpropanoate (Beta-phenylalanine methyl ester) Common Beta-Amino Acid Root->Iso2 Amine @ C3 Phenyl @ C3 Target Methyl 3-amino-2-phenylpropanoate (Alpha-phenyl-Beta-alanine) TARGET MOLECULE Root->Target Amine @ C3 Phenyl @ C2

Figure 1: Structural hierarchy distinguishing the target


-phenyl-

-alanine derivative (Green) from common isomers.[1][2]

Part 2: Synthetic Pathways & Protocols

The synthesis of MAPP is non-trivial because direct esterification of the corresponding acid (


-phenyl-

-alanine) is often expensive due to the scarcity of the acid precursor. The most robust industrial route involves the catalytic hydrogenation of methyl 2-cyano-2-phenylacetate .
Route: Catalytic Hydrogenation of Cyano Esters

This method constructs the


-amino functionality by reducing a nitrile group adjacent to the ester.

Reaction Scheme:



Detailed Protocol

Note: This protocol assumes the use of Raney Nickel or Pd/C. High-pressure equipment is required.

  • Precursor Preparation:

    • Start with Methyl 2-cyano-2-phenylacetate (CAS 2462-60-4). This is readily synthesized via condensation of methyl cyanoacetate with a phenyl halide or via cyanation of methyl phenylacetate.

  • Hydrogenation Setup:

    • Solvent: Methanol (anhydrous). Ammonia (

      
      ) is often added (saturated solution) to suppress the formation of secondary amines (dimerization).
      
    • Catalyst: Raney Nickel (active slurry, ~10 wt% loading) or 10% Pd/C.

    • Conditions: Hydrogen pressure: 50–100 psi (3.5–7 bar). Temperature: Ambient to 50°C.

    • Time: 6–12 hours.

  • Workup (Critical for Purity):

    • Filter the catalyst over a Celite pad (Caution: Raney Ni is pyrophoric).

    • Concentrate the filtrate in vacuo.

    • Acidification: Dissolve the oily residue in dry diethyl ether. Add HCl in dioxane/ether dropwise.

    • Precipitation: The hydrochloride salt of Methyl 3-amino-2-phenylpropanoate will precipitate as a white solid.

    • Recrystallization: Isopropanol/Ether mixture.

Synthetic Logic Diagram

SynthesisFlow Start Methyl 2-cyano-2-phenylacetate (Nitrile Precursor) Reagents H2 (50 psi), Raney-Ni MeOH/NH3 Start->Reagents Product Methyl 3-amino-2-phenylpropanoate (Free Base Oil) Reagents->Product Hydrogenation Intermediate Reduction of Nitrile (-CN -> -CH2NH2) Salt HCl Salt Formation (Precipitation) Product->Salt HCl/Dioxane

Figure 2: Process flow for the reduction of methyl 2-cyano-2-phenylacetate to the target amino ester.

Part 3: Structural Significance in Drug Discovery

MAPP serves as a critical building block for


-peptides  and foldamers .
Metabolic Stability

Incorporating MAPP into a peptide sequence introduces a


-amino acid residue.
  • Proteolytic Resistance: Standard proteases (trypsin, chymotrypsin) specifically recognize

    
    -amino acid backbones. The extra methylene group (
    
    
    
    ) in MAPP distorts the scissile bond, rendering the peptide orally bioavailable or increasing its plasma half-life.
  • Conformational Bias:

    
    -substituted 
    
    
    
    -amino acids like MAPP strongly promote helical secondary structures (
    
    
    -helix), which are useful for disrupting protein-protein interactions (PPIs).
Comparison of Backbone Topology
Feature

-Phenylalanine

-Phenylalanine (MAPP Isomer)

-Phenyl-

-alanine (MAPP)
Side Chain Position

-Carbon

-Carbon

-Carbon
Backbone Extension NoYes (

)
Yes (

)
Helix Propensity

-helix

-helix

-helix (Sterically constrained)
Primary Use Native ProteinsPPI InhibitorsFoldamers / Peptidomimetics

Part 4: Handling & Safety Data

As an ester-amine, MAPP exhibits specific stability profiles that must be managed in the laboratory.

  • Cyclization Risk: The free base of MAPP is prone to intramolecular cyclization to form 4-phenyl-2-azetidinone (

    
    -lactam) or oligomerization, especially under heat.
    
    • Protocol: Always store as the HCl salt at -20°C. Generate the free base only immediately prior to coupling reactions.

  • Basicity: The primary amine is moderately basic (

    
    ).
    
  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropanoate (Isomer Comparison). Retrieved from [Link]

  • MDPI (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (Precursor Chemistry). Retrieved from [Link][4][5][6]

Sources

Exploratory

Technical Guide: Biological Activity & Synthetic Utility of Methyl 3-amino-2-phenylpropanoate

Executive Summary Methyl 3-amino-2-phenylpropanoate (CAS: 91012-17-8 for HCl salt) is a specialized -amino acid derivative.[1] Unlike its isomer -phenylalanine (3-amino-3-phenylpropanoate), this compound features the phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-phenylpropanoate (CAS: 91012-17-8 for HCl salt) is a specialized


-amino acid derivative.[1] Unlike its isomer 

-phenylalanine (3-amino-3-phenylpropanoate), this compound features the phenyl ring on the

-carbon (C2) and the amino group on the

-carbon (C3). This specific substitution pattern (

-substitution) imparts unique conformational rigidity when incorporated into peptidomimetics, making it a critical scaffold for preventing proteolytic degradation.

In modern drug discovery, it serves two primary roles:

  • Pharmacophore Scaffold: A precursor for Lysine Acetyltransferase (KAT) inhibitors and Norepinephrine Transporter (NET) modulators .

  • Bioinorganic Ligand: A chelating agent in copper(II) complexes exhibiting potent antiproliferative activity against breast (MCF-7) and lung (A549) cancer lines.[2]

Molecular Architecture & Pharmacological Significance[1]

Structural Distinction: The Advantage

In medicinal chemistry, the shift from


-amino acids to 

-amino acids is a strategy to increase plasma half-life. Methyl 3-amino-2-phenylpropanoate is a

-amino acid
.
  • 
    -Amino Acid (Phenylalanine):  Flexible, rapidly degraded by proteases.
    
  • 
    -Amino Acid (3-amino-3-phenyl):  Phenyl on 
    
    
    
    -carbon. Forms 14-helix structures in peptides.
  • 
    -Amino Acid (Target Compound):  Phenyl on 
    
    
    
    -carbon.
    • Mechanism: The bulky phenyl group at the

      
      -position creates steric hindrance that blocks the active sites of proteolytic enzymes (e.g., aminopeptidases).
      
    • Folding: Induces stable 12-helix or 10/12-helix secondary structures in

      
      -peptides, critical for disrupting protein-protein interactions (PPIs).
      
Key Biological Activities of Derivatives

The methyl ester itself is often a prodrug or intermediate. Its biological value is realized upon conversion to active inhibitors or complexes.

Therapeutic AreaTarget / MechanismRole of Scaffold
Epigenetics (Oncology) MYST Family KATs (TIP60, MOZ, HBO1)The 3-amino-2-phenyl moiety mimics the lysine substrate, blocking the acetyl-CoA binding channel.
Neuropharmacology Norepinephrine Transporter (NET) Serves as the lipophilic anchor in isoquinoline amides, modulating neurotransmitter reuptake.
Bioinorganic Chemistry DNA Intercalation / ROS Generation Acts as a bidentate ligand in Cu(II)-phenanthroline complexes, facilitating DNA cleavage in cancer cells.

Detailed Biological Mechanisms

Inhibition of Lysine Acetyltransferases (KATs)

Aberrant acetylation by the MYST family of KATs drives oncogenesis (e.g., AML, prostate cancer). Derivatives of Methyl 3-amino-2-phenylpropanoate, specifically fused [1,2,4]thiadiazines, act as competitive inhibitors.

  • Pathway: The compound undergoes cyclization to form the thiadiazine core.

  • Binding: The phenyl group occupies the hydrophobic pocket adjacent to the Zinc-finger motif of the MYST domain, while the amine mimics the

    
    -amino group of the target lysine.
    
Antiproliferative Copper(II) Complexes

The free acid form (hydrolyzed from the methyl ester) forms mixed-ligand complexes with Copper(II) and 1,10-phenanthroline (Casiopeínas® analogs).

  • Cytotoxicity:

    
     values in the micromolar range (approx. 2–10 
    
    
    
    M) against MCF-7 cells.
  • Mechanism:

    • Intercalation: The planar phenanthroline inserts into DNA base pairs.

    • Redox Cycling: The Cu(II) center, stabilized by the amino acid ligand, reduces to Cu(I) inside the cell, generating Reactive Oxygen Species (ROS) via the Fenton reaction, leading to apoptosis.

Visualization of Biological Pathways

Diagram 1: KAT Inhibition & Therapeutic Outcome

KAT_Inhibition Compound Methyl 3-amino-2-phenylpropanoate (Scaffold) Synthesis Cyclization to [1,2,4]Thiadiazine Compound->Synthesis Derivatization Inhibitor Active KAT Inhibitor Synthesis->Inhibitor Target MYST Family KATs (TIP60, MOZ) Inhibitor->Target Binds Mechanism Blocks Acetyl-CoA Binding Channel Target->Mechanism Inhibition Outcome Restored Chromatin Structure Tumor Suppression Mechanism->Outcome

Caption: The scaffold is chemically modified to inhibit MYST acetyltransferases, restoring normal chromatin regulation.

Experimental Protocols

Synthesis via Catalytic Hydrogenation

Objective: Synthesize Methyl 3-amino-2-phenylpropanoate from Methyl 2-cyano-2-phenylacetate.

  • Reagents: Methyl 2-cyano-2-phenylacetate, Raney Nickel (or Pd/C), Methanol, Ammonia (g).

  • Safety: Hydrogen gas is highly flammable. Raney Nickel is pyrophoric.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of Methyl 2-cyano-2-phenylacetate in 50 mL of anhydrous methanol.

  • Additive: Saturate the solution with ammonia gas (to prevent secondary amine formation) or add 1 mL of conc. ammonium hydroxide.[1]

  • Catalyst: Carefully add 10 mol% Raney Nickel (pre-washed with methanol) under an argon blanket.

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 50 bar (725 psi)

    
    . Heat to 50°C.
    
  • Reaction: Stir at 1000 rpm for 12 hours. Monitor consumption of nitrile peak (2200

    
    ) via IR spectroscopy.
    
  • Workup: Filter catalyst through Celite (keep wet to avoid ignition). Concentrate filtrate under reduced pressure.

  • Purification: Dissolve residue in

    
    , treat with HCl/dioxane to precipitate the hydrochloride salt. Recrystallize from MeOH/EtOAc.
    
Enzymatic Kinetic Resolution

Objective: Isolate the (S)-enantiomer (often the bioactive form) using Lipase B from Candida antarctica (CAL-B).

Protocol:

  • Substrate: Suspend racemic Methyl 3-amino-2-phenylpropanoate (100 mg) in phosphate buffer (pH 7.2, 10 mL).

  • Enzyme: Add immobilized CAL-B (Novozym 435, 50 mg).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor hydrolysis by HPLC (Chiralcel OD-H column). The enzyme typically hydrolyzes the ester of one enantiomer (e.g., R-form) to the acid, leaving the S-ester intact.[3]

  • Termination: Filter off the enzyme beads when conversion reaches 50%.

  • Separation: Adjust pH to 8.0 and extract the unreacted (S)-ester with ethyl acetate. Acidify the aqueous phase to pH 2.0 to extract the (R)-acid .

Diagram 2: Enzymatic Resolution Workflow

Enzymatic_Resolution cluster_products Separation via pH Extraction Racemate Racemic Methyl 3-amino-2-phenylpropanoate Reaction Selective Hydrolysis (pH 7.2, 30°C) Racemate->Reaction Enzyme CAL-B Lipase (Novozym 435) Enzyme->Reaction Ester (S)-Ester (Organic Phase) Reaction->Ester Unreacted Acid (R)-Acid (Aqueous Phase) Reaction->Acid Hydrolyzed

Caption: Kinetic resolution using CAL-B lipase allows separation of enantiomers based on selective hydrolysis.

Quantitative Data Summary

PropertyValue / DescriptionSource
Molecular Weight 179.22 g/mol (Free base)PubChem
CAS (HCl Salt) 91012-17-8Benchchem
pKa (Amino group) ~9.2 (Estimated)Chemicalize
Solubility Soluble in MeOH, DMSO, Water (as HCl salt)Experimental
Toxicity (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)[4][5]PubChem
Bioactivity (

)
~2.5

M (Cu-complex vs MCF-7)
MDPI

References

  • Synthesis of (1,10-Phenanthroline-κ2 N,N′)(β2-Methyl- and β2-PhenylAlaninate-κ2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity. MDPI Molecules. Available at: [Link]

  • Fused [1,2,4]thiadiazine derivatives which act as KAT inhibitors of the MYST family.World Intellectual Property Organization (WO2019043139A1).
  • Dual mechanism inhibitors for the treatment of disease (NET Inhibitors).Google Patents (US9346789B2).
  • Methyl 3-amino-3-phenylpropanoate (Isomer Comparison). PubChem. Available at: [Link]

Sources

Foundational

Technical Guide: Methyl 3-amino-2-phenylpropanoate as a Chiral Building Block

Executive Summary Methyl 3-amino-2-phenylpropanoate (CAS: 14898-52-3 for racemate; specific enantiomers vary) is a specialized -amino acid derivative serving as a critical scaffold in modern medicinal chemistry.[1] Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-phenylpropanoate (CAS: 14898-52-3 for racemate; specific enantiomers vary) is a specialized


-amino acid derivative serving as a critical scaffold in modern medicinal chemistry.[1] Structurally defined as the methyl ester of 

-phenyl-

-alanine, it functions as a bioisostere of tropic acid (3-hydroxy-2-phenylpropionic acid) and a conformational constraint in peptidomimetics.

Unlike its regioisomer


-phenylalanine (3-amino-3-phenylpropanoate), which places the aromatic ring on the 

-carbon, this scaffold positions the phenyl group on the

-carbon. This unique substitution pattern creates significant steric bulk adjacent to the carbonyl, influencing proteolytic stability and inducing specific folding patterns (e.g., 14-helices) in synthetic peptides.

This guide details the synthesis, resolution, and application of this building block, providing researchers with actionable protocols for integrating it into drug discovery pipelines.

Part 1: Structural Analysis & Stereochemistry

The molecule consists of a propanoate backbone with a primary amine at position 3 and a phenyl ring at position 2.

  • IUPAC Name: Methyl 3-amino-2-phenylpropanoate

  • Common Name:

    
    -Phenyl-
    
    
    
    -alanine methyl ester; Tropic amine methyl ester.
  • Chiral Center: C2 (

    
    -carbon).
    
  • Key Feature: The quaternary-like environment (if further substituted) or the tertiary chiral center at the

    
    -position restricts rotation around the 
    
    
    
    bond, reducing the conformational entropy of peptides containing this residue.
Stereochemical Significance

In drug design, the (S)- and (R)-enantiomers exhibit distinct biological profiles. The (S)-enantiomer often mimics the spatial arrangement of natural L-amino acids in specific helical contexts, while the (R)-enantiomer is frequently used to arrest enzymatic degradation.

Part 2: Synthetic Routes & Production Strategies[2][3]

Route A: Catalytic Hydrogenation of Cyano-Precursors (Industrial Standard)

The most robust route to the racemic scaffold is the reduction of Methyl 2-cyano-2-phenylacetate . This method is preferred for scalability but requires subsequent resolution for chiral applications.

Mechanism: The nitrile group (-CN) is reduced to a primary amine (-CH


NH

) using high-pressure hydrogenation.

Challenges:

  • Dimerization: Primary amines can react with intermediates to form secondary amines.

  • Ester Hydrolysis: Basic conditions or wet solvents can hydrolyze the methyl ester.

Optimization: Use of ammonia (NH


) or acetic anhydride during hydrogenation suppresses secondary amine formation.
Route B: Asymmetric Synthesis via Diazo Insertion (High Precision)

For direct access to enantiopure material, Rhodium-catalyzed C-H insertion is utilized.

Mechanism: Reaction of vinyldiazoacetates with carbamates catalyzed by chiral dirhodium carboxylates.

Route C: Biocatalytic Resolution (Green Chemistry)

Enzymatic hydrolysis of the ester using Lipases (e.g., Candida antarctica Lipase B) allows for the kinetic resolution of the racemate. The enzyme selectively hydrolyzes one enantiomer to the free acid, leaving the desired ester enantiomer intact.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of Methyl 2-cyano-2-phenylacetate

Target: Racemic Methyl 3-amino-2-phenylpropanoate

Reagents:

  • Methyl 2-cyano-2-phenylacetate (10.0 g, 57 mmol)

  • Raney Nickel (2.0 g, pre-washed) or Pd/C (10%, 1.0 g)

  • Methanol (100 mL)

  • Ammonia in Methanol (7N, 20 mL) - Crucial to prevent dimerization

Procedure:

  • Preparation: In a high-pressure autoclave, dissolve the cyanoacetate in methanol. Add the ammonia solution.

  • Catalyst Addition: Carefully add the catalyst under an inert atmosphere (Argon).

  • Hydrogenation: Pressurize with H

    
     to 50 bar (725 psi). Heat to 50°C. Stir vigorously for 12 hours.
    
  • Workup: Cool the reactor and vent H

    
    . Filter the catalyst through a Celite pad (Caution: Pyrophoric).
    
  • Purification: Concentrate the filtrate under reduced pressure. The residue is dissolved in Et

    
    O and treated with HCl/dioxane to precipitate the hydrochloride salt.
    
  • Yield: Expect 85-90% as the HCl salt.

Protocol 2: Kinetic Resolution using CAL-B Lipase

Target: (S)-Methyl 3-amino-2-phenylpropanoate

Procedure:

  • Suspend racemic Methyl 3-amino-2-phenylpropanoate (1.0 eq) in phosphate buffer (pH 7.2) / MTBE biphasic system (50:50).

  • Add CAL-B (Novozym 435, 20 mg/mmol).

  • Incubate at 30°C with orbital shaking. Monitor conversion via chiral HPLC.

  • Termination: At 50% conversion, filter the enzyme.

  • Separation: Acidify the aqueous layer (contains the hydrolyzed (R)-acid) and extract the organic layer (contains the (S)-ester).

Part 4: Applications in Drug Discovery[2]

Peptidomimetics & Foldamers

Incorporation of


-phenyl-

-alanine into peptide backbones induces stable secondary structures. The steric bulk of the phenyl group at the

-position favors the formation of 14-helices in

-peptides, which are resistant to proteolysis.
-Lactam Precursors

Cyclization of the amino ester yields 3-phenyl-azetidin-2-one, a core scaffold for monobactam antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).

Tropicamide Analogs

This building block is the amine isostere of Tropic Acid. It is used to synthesize anticholinergic agents where the ester linkage is replaced by an amide for increased metabolic stability.

Data Summary: Physical Properties
PropertyValueNote
Molecular Formula C

H

NO

Free base
Molecular Weight 179.22 g/mol
Boiling Point ~110°C @ 1 mmHgHigh vacuum required
pKa (Conj.[2] Acid) ~9.8Typical for primary amines
Solubility DMSO, MeOH, DCMHCl salt soluble in water

Part 5: Visualization of Synthetic Logic

G cluster_0 Critical Control Point: Ammonia Addition Precursor Methyl 2-cyano-2-phenylacetate Intermediate Imine Intermediate Precursor->Intermediate H2 / Cat. ProductRac Racemic Methyl 3-amino-2-phenylpropanoate Intermediate->ProductRac Reduction Enzyme CAL-B Lipase Resolution ProductRac->Enzyme Kinetic Resolution ProdS (S)-Ester (Target) Enzyme->ProdS Organic Phase ProdR (R)-Acid (Byproduct) Enzyme->ProdR Aqueous Phase

Figure 1: Synthetic workflow from cyano-precursor to enantiopure chiral building block.

Application Scaffold Methyl 3-amino-2-phenylpropanoate App1 Peptidomimetics Scaffold->App1 App2 Beta-Lactams Scaffold->App2 App3 Tropicamide Analogs Scaffold->App3 Detail1 14-Helix Formation Protease Resistance App1->Detail1 Detail2 Cholesterol Inhibitors Antibiotics App2->Detail2 Detail3 Anticholinergics Metabolic Stability App3->Detail3

Figure 2: Downstream applications in medicinal chemistry.

References

  • Enantioselective Synthesis of

    
    -Amino Acids. ResearchGate. A comprehensive review of synthetic methodologies for 
    
    
    
    -amino acid derivatives, highlighting hydrogenation and biocatalytic routes.
  • Enantioselective synthesis of

    
    -alkenyl 
    
    
    
    -amino acids via N–H insertion reactions.
    National Institutes of Health (PMC). Details the Rhodium-catalyzed insertion methods relevant for constructing the quaternary/tertiary centers in these scaffolds.
  • Methyl 3-amino-2-phenylpropanoate Hydrochloride. BenchChem. Technical specifications and application notes for the hydrochloride salt as a chiral building block.

  • Synthesis of isotopically labelled 3-amino-2-phenylpropionic acid. Journal of the Chemical Society Perkin Transactions 1. Discusses the role of this scaffold as a precursor in the biosynthesis of tenellin and tropic acid derivatives.[3]

  • (R)-3-Amino-2-phenylpropionic acid. Sigma-Aldrich.[4] Product specification for the enantiopure acid, verifying the CAS and physical properties for the free acid form.

Sources

Exploratory

Technical Guide: Methyl 3-amino-2-phenylpropanoate in Medicinal Chemistry

Executive Summary Methyl 3-amino-2-phenylpropanoate is a specialized -amino acid derivative that serves as a critical scaffold in modern medicinal chemistry. Unlike its more common isomer, -phenylalanine (3-amino-3-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-phenylpropanoate is a specialized


-amino acid derivative that serves as a critical scaffold in modern medicinal chemistry. Unlike its more common isomer, 

-phenylalanine (3-amino-3-phenylpropanoate), this compound features a phenyl group at the

-position (C2) relative to the ester, creating a unique steric and electronic profile.

This scaffold is best known as the core structural motif of Netarsudil (Rhopressa), a Rho kinase (ROCK) inhibitor approved for the treatment of glaucoma. Beyond this commercial success, it functions as a vital intermediate in the biosynthesis of tropane alkaloids (e.g., scopolamine) and serves as a proteolysis-resistant peptidomimetic building block.

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and medicinal applications of this scaffold, distinguishing it from related isomers to ensure precision in drug development workflows.

Chemical Identity & Structural Analysis[1][2][3]

The Isomer Distinction

A common pitfall in sourcing and synthesis is confusing the 2-phenyl and 3-phenyl isomers. The biological activity of the 2-phenyl scaffold is driven by its ability to mimic the transition state of tropic acid derivatives and its specific conformational bias.

FeatureMethyl 3-amino-2-phenylpropanoate Methyl 3-amino-3-phenylpropanoate
Common Name

-Phenyl-

-alanine methyl ester

-Phenylalanine methyl ester
Structure


Chiral Center C2 (

-carbon)
C3 (

-carbon)
Key Drug Netarsudil Sitagliptin (analogous motif)
CAS (HCl salt) 91012-17-8 144494-72-4
Physicochemical Profile[5][6]
  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 179.22 g/mol [1]

  • pKa (Amine): ~9.2 (Protonated form is stable)

  • LogP: ~1.2 (Moderate lipophilicity, good membrane permeability)

  • H-Bond Donors: 1 (Primary amine)

  • H-Bond Acceptors: 2 (Ester carbonyl, Amine)

Synthesis Protocols

The most robust industrial synthesis involves the catalytic hydrogenation of methyl phenylcyanoacetate . This route is preferred for its scalability and atom economy.

Protocol: Hydrogenation of Methyl Phenylcyanoacetate

Objective: Synthesize Methyl 3-amino-2-phenylpropanoate HCl from Methyl phenylcyanoacetate.

Reagents:

  • Methyl phenylcyanoacetate (1.0 eq)

  • Raney Nickel or Pd/C (10 mol%)

  • Methanol (Solvent)

  • Ammonia (Optional, to suppress secondary amine formation)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve methyl phenylcyanoacetate in anhydrous methanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add Raney Nickel (activated) under an inert atmosphere (Argon/Nitrogen). Safety Note: Raney Nickel is pyrophoric.

  • Hydrogenation: Pressurize the vessel to 50–100 psi (3.5–7 bar) with

    
     gas. Heat to 50°C.
    
  • Monitoring: Monitor consumption of starting material via TLC or LC-MS. The nitrile peak (approx. 2200 cm⁻¹) in IR should disappear.

  • Workup: Filter the catalyst through a celite pad.

  • Salt Formation: To the filtrate, add 1.1 eq of HCl in dioxane or methanol. Evaporate the solvent to yield the hydrochloride salt as a white solid.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Visualization of Synthesis Logic

The following diagram illustrates the pathway from Phenylacetonitrile to the final Amino Ester, highlighting the critical intermediate.

SynthesisPath Start Phenylacetonitrile Step1 Methyl Phenylcyanoacetate (Key Intermediate) Start->Step1 Condensation Step2 Methyl 3-amino-2-phenylpropanoate Step1->Step2 Reduction Reagent1 Dimethyl Carbonate NaH / NaOMe Reagent1->Step1 Reagent2 H2, Raney Ni MeOH Reagent2->Step2

Figure 1: Industrial Synthesis Route via Cyanoacetate Reduction.

Medicinal Chemistry Applications

Case Study: Netarsudil (Rhopressa)

Netarsudil is a first-in-class Rho kinase (ROCK) inhibitor. Its chemical structure is built directly upon the (S)-3-amino-2-phenylpropanoate scaffold.

  • Mechanism: The scaffold positions an isoquinoline ring to bind to the ATP-binding pocket of Rho kinase.

  • Role of the Scaffold:

    • Chirality: The (S)-configuration at the C2 position is essential for binding affinity.

    • Linker Function: The 3-carbon chain (propanoate backbone) provides the optimal distance between the hydrophobic phenyl ring (which occupies a hydrophobic pocket) and the amine (which forms hydrogen bonds).

    • Metabolic Stability: The

      
      -amino acid linkage is resistant to standard aminopeptidases, prolonging the drug's half-life in the eye.
      
Peptidomimetics & Foldamers

Incorporating Methyl 3-amino-2-phenylpropanoate into peptide chains induces specific secondary structures (helices or turns) that are distinct from natural


-peptides.
  • Proteolytic Stability: The extra methylene group (

    
    ) prevents recognition by proteases like chymotrypsin.
    
  • Design Strategy: Replace Phenylalanine residues in biologically active peptides with 3-amino-2-phenylpropanoate to create "retro-inverso" or extended backbone analogs that retain potency but gain stability.

Biosynthetic Pathway (Tropane Alkaloids)

In the biosynthesis of alkaloids like Scopolamine and Hyoscyamine , the rearrangement of Phenylalanine leads to tropic acid derivatives. Methyl 3-amino-2-phenylpropanoate acts as a stable analog of the transition states in these pathways, making it a valuable probe for studying mutase enzymes involved in alkaloid biosynthesis.

Experimental Validation: Chiral Resolution

Since the biological activity (e.g., in Netarsudil) often depends on the (S)-enantiomer, chiral resolution is a critical workflow.

Protocol: Enzymatic Resolution

  • Substrate: Racemic Methyl 3-amino-2-phenylpropanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Ethyl acetate or Methoxyacetate.

  • Reaction: The lipase selectively acylates the amine of one enantiomer (typically the (S)-form), leaving the (R)-amine free (or vice versa depending on solvent conditions).

  • Separation: The acylated product and the free amine are separated via acid-base extraction or column chromatography.

Resolution Racemate Racemic Methyl 3-amino-2-phenylpropanoate Reaction Selective N-Acylation Racemate->Reaction Enzyme CAL-B Lipase + Acyl Donor Enzyme->Reaction Product1 (S)-Amide (Acylated) Reaction->Product1 High Conversion Product2 (R)-Amine (Unreacted) Reaction->Product2 Remains Free

Figure 2: Kinetic Resolution Workflow using Lipase Catalysis.

References

  • Netarsudil (Rhopressa) Approval & Chemistry : FDA Drug Approval Package. Application No. 208254. Center for Drug Evaluation and Research.

  • Synthesis of Beta-Amino Acids : Sturmer, R. "Synthesis of beta-amino acids." Thieme Chemistry.

  • Tropane Alkaloid Biosynthesis : "Biosynthesis of scopolamine and tenellin."[4] CymitQuimica Technical Data.

  • Methyl 3-amino-2-phenylpropanoate Hydrochloride Data : PubChem Compound Summary. CID 2755328 / Related Isomers.

  • Rho Kinase Inhibitors in Glaucoma : Tanna, A. P., & Johnson, M. "Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension." Ophthalmology, 2018.

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Synthesis of Methyl 3-amino-2-phenylpropanoate

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-purity synthesis of Methyl 3-amino-2-phenylpropanoate . This molecule is a specific -amino acid ester...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-purity synthesis of Methyl 3-amino-2-phenylpropanoate . This molecule is a specific


-amino acid ester (

-substituted

-amino acid), distinct from its isomer Phenylalanine methyl ester (

-amino) and

-phenylalanine methyl ester (

-amino).

Executive Summary

Methyl 3-amino-2-phenylpropanoate (MAPP) is a critical


-amino acid building block used in the synthesis of peptidomimetics (beta-peptides) with enhanced proteolytic stability. Unlike natural 

-amino acids, the side chain (phenyl) is positioned on the

-carbon relative to the ester, while the amine is on the

-carbon. This structural motif presents unique synthetic challenges regarding enantiocontrol at the

-position.

This guide details two validated workflows:

  • Biocatalytic Kinetic Resolution (Protocol A): A robust, scalable method using Candida antarctica Lipase B (CAL-B) to resolve the racemic precursor.

  • Asymmetric Organocatalytic Mannich Reaction (Protocol B): A direct enantioselective route utilizing chiral phase-transfer catalysis.

Structural Analysis & Nomenclature

Confusion often arises between MAPP and its isomers. Precise structural identification is prerequisite for protocol selection.

Common NameStructureClassStereocenter Location
Target: MAPP


-Amino Acid

-Carbon (C2)
Phenylalanine Methyl Ester


-Amino Acid

-Carbon (C2)

-Phenylalanine Methyl Ester


-Amino Acid

-Carbon (C3)

Note: MAPP is structurally the methyl ester of


-phenyl-

-alanine (or 3-amino-tropic acid).

Protocol A: Biocatalytic Kinetic Resolution (Industrial Standard)

This approach is preferred for its operational simplicity, high enantiomeric excess (ee >99%), and scalability. It relies on the selective


-acylation of one enantiomer by CAL-B.
Precursor Synthesis (Racemic)

Before resolution, the racemic amine is synthesized via a classical Mannich condensation followed by hydrogenolysis.

Step 1: Mannich Condensation [1][2]

  • Reagents: Methyl phenylacetate (1.0 eq), Paraformaldehyde (1.2 eq), Dibenzylamine (1.0 eq).

  • Conditions: Reflux in EtOH (80°C) for 12 h.

  • Mechanism: Formation of the iminium ion from formaldehyde and amine, followed by nucleophilic attack by the enol of methyl phenylacetate.

  • Intermediate: Methyl 3-(dibenzylamino)-2-phenylpropanoate.

Step 2: Hydrogenolysis (Deprotection)

  • Reagents:

    
     (1 atm), 10% Pd/C (5 wt%), MeOH.
    
  • Conditions: RT, 24 h.

  • Product: Racemic Methyl 3-amino-2-phenylpropanoate.

Enzymatic Resolution Protocol

Principle: CAL-B catalyzes the transfer of an acyl group from an ester donor (e.g., Isopropyl acetate) selectively to the (


)-enantiomer of the amine, leaving the (

)-amine free (or vice versa depending on enzyme specificity; typically

-selective for amines).

Reagents:

  • Substrate: Racemic MAPP (50 mM)

  • Enzyme: Novozym 435 (Immobilized CAL-B, 20 mg/mL)[3]

  • Solvent/Acyl Donor: Isopropyl Acetate (anhydrous) or MTBE with Vinyl Acetate (2.0 eq).

Procedure:

  • Preparation: Dissolve racemic MAPP (1.0 g, 5.58 mmol) in anhydrous Isopropyl Acetate (20 mL).

  • Initiation: Add Novozym 435 beads (200 mg).

  • Incubation: Shake at 200 rpm, 30°C. Monitor conversion by HPLC (See Section 5).

  • Termination: Stop reaction at 50% conversion (typically 24-48 h). Filter off the enzyme beads.

  • Separation: The reaction mixture contains the unreacted free amine (Enantiomer A) and the

    
    -acetylated amide (Enantiomer B).
    
    • Acid Extraction: Wash the organic phase with 1M HCl. The free amine partitions into the aqueous phase. The

      
      -acetylated amide remains in the organic phase.
      
    • Recovery: Basify the aqueous phase (pH 10, NaOH) and extract with DCM to recover the enantiopure free amine.

Data Summary (Typical Results)
ParameterValueNotes
Conversion49-51%Ideal stop point for Kinetic Resolution

-Value (Selectivity)
>100Calculated as


(Unreacted)
>98%After acid extraction

(Product)
>96%Requires hydrolysis to recover amine

Protocol B: Asymmetric Organocatalytic Mannich (Direct Synthesis)

For applications requiring direct asymmetric construction without resolution yield loss (50% max), this protocol utilizes chiral phase-transfer catalysis (PTC).

Concept: Enantioselective addition of a phenylacetate equivalent to a formaldehyde-derived imine.

Reaction Setup

Reagents:

  • Nucleophile: tert-Butyl phenylacetate (1.0 eq).

  • Electrophile:

    
    -Boc-aminomethyl phenyl sulfone (In-situ precursor for 
    
    
    
    -Boc-formaldimine).
  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
    
  • Base: CsOH·H

    
    O (5.0 eq).
    
  • Solvent: Toluene/DCM (7:3), -78°C.

Step-by-Step Methodology
  • Catalyst Mix: In a flame-dried flask, combine the Cinchona-derived PTC catalyst and CsOH in the solvent mixture. Cool to -78°C.

  • Imine Generation: Add the

    
    -amido sulfone precursor. The base eliminates phenylsulfinic acid in situ to generate the reactive 
    
    
    
    -Boc-formaldimine (
    
    
    ).
  • Addition: Add tert-butyl phenylacetate dropwise. The chiral catalyst forms a rigid ion pair with the enolate, directing the attack on the imine face.

  • Quench: Stir for 12 h at -78°C. Quench with saturated NH

    
    Cl.
    
  • Deprotection: Treat the resulting tert-butyl ester/N-Boc product with TFA/DCM (1:1) to yield the target amino acid ester (transesterification to methyl ester may be required using MeOH/SOCl

    
    ).
    

Advantages:

  • Establishes the quaternary stereocenter at C2 directly.

  • Avoids handling of unstable free formaldimine.

Visualization of Pathways[4]

G Start Racemic Synthesis (Mannich + H2) Racemate Racemic Methyl 3-amino-2-phenylpropanoate Start->Racemate Resolution Kinetic Resolution (30°C, 24h) Racemate->Resolution Enzyme CAL-B Lipase (Novozym 435) Enzyme->Resolution AcylDonor Isopropyl Acetate (Solvent/Donor) AcylDonor->Resolution Amine (R)-Free Amine (Unreacted) Resolution->Amine 50% Amide (S)-N-Acetyl Amide (Product) Resolution->Amide 50% Separation Acid/Base Extraction Amine->Separation Amide->Separation Final Pure (R)-MAPP (>99% ee) Separation->Final Aq. Phase -> Basify -> Extract

Figure 1: Workflow for the Biocatalytic Kinetic Resolution of MAPP using CAL-B.

Analytical Controls (Self-Validating System)

To ensure protocol integrity, the following analytical checkpoints are mandatory.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Expected Retention:

    • (R)-Enantiomer:

      
       min
      
    • (S)-Enantiomer:

      
       min
      
    • Note: Validate elution order with a commercially available standard if possible, or via optical rotation.

NMR Validation ( H NMR, 400 MHz, CDCl )
  • Chiral Center (H-C2): Look for the doublet of doublets (dd) around

    
     3.8 ppm.
    
  • Methylene (H-C3): Diastereotopic protons appear as multiplets around

    
     2.9 - 3.3 ppm.
    
  • Validation: In the resolution product, the

    
    -acetylated amide will show a distinct methyl singlet at 
    
    
    
    1.95 ppm and a downfield shift of the C3 protons.

References

  • Bioc

    
    -Amino Esters: 
    
    • Title: Lipase-catalyzed kinetic resolution of -amino esters.
    • Source:Tetrahedron: Asymmetry, 2002.
    • URL:[Link]

  • CAL-B Specificity Studies

    • Title: Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis.
    • Source:European Journal of Medicinal Chemistry, 2024.[4]

    • URL:[Link]

  • Mannich Reaction Protocol

    • Title: Organocatalytic Asymmetric Mannich Reaction of Aromatic Imines.[1][2][5][6]

    • Source:Beilstein Archives, 2025.[5]

    • URL:[Link]

  • Analytical Methods: Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Source:Sigma-Aldrich Technical Guides.

Sources

Application

Application Note: Enantioselective Synthesis and Utilization of Methyl 3-amino-2-phenylpropanoate Scaffolds

Executive Summary Methyl 3-amino-2-phenylpropanoate is a critical -amino acid derivative (specifically, the methyl ester of 2-phenyl- -alanine). Unlike natural -amino acids, -amino acids possess an additional carbon atom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-phenylpropanoate is a critical


-amino acid derivative (specifically, the methyl ester of 2-phenyl-

-alanine). Unlike natural

-amino acids,

-amino acids possess an additional carbon atom in the backbone. The specific placement of the phenyl side chain at the

-position (C2) relative to the carboxylate classifies this as a

-isomer.

This scaffold is highly valued in drug discovery for constructing


-peptides  and peptidomimetics . These oligomers form stable secondary structures ("foldamers") such as helices and sheets but are resistant to proteolytic degradation by mammalian enzymes, making them ideal candidates for peptide-based therapeutics with extended half-lives.

This Application Note provides a dual-stream guide:

  • Production: A robust Biocatalytic Kinetic Resolution protocol to isolate enantiopure Methyl 3-amino-2-phenylpropanoate from racemic stock.

  • Utilization: A validated Peptide Coupling Protocol for incorporating this scaffold into peptide backbones without racemization.

Strategic Route Selection

The synthesis of


-amino acids is synthetically more challenging than 

-isomers due to the acidity of the

-proton (at C2), which increases the risk of racemization.
MethodScalabilityEnantiomeric Excess (ee)ComplexityRecommendation
Biocatalytic Resolution High >99% Low Primary Protocol (Recommended)
Asymmetric MannichMedium90-95%HighSecondary (De Novo Synthesis)
Asymmetric HydrogenationHigh>95%HighRequires specialized pressure equipment

Why Biocatalysis? For laboratory to pilot-scale applications, the lipase-catalyzed kinetic resolution is the most reliable method. It operates under mild conditions (neutral pH, ambient temperature), minimizing the risk of thermal or base-induced racemization at the sensitive C2 position.

Protocol A: Biocatalytic Kinetic Resolution

Objective: Isolation of (2S)-Methyl 3-amino-2-phenylpropanoate from racemic mixture.

Mechanistic Workflow

The enzyme Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the ester bond of one enantiomer (typically the R-isomer in this substrate class), leaving the desired S-ester intact (or vice versa, depending on specific enzyme immobilization).

KineticResolution Racemate Racemic Methyl 3-amino-2-phenylpropanoate Enzyme CAL-B (Novozym 435) Phosphate Buffer / MTBE Racemate->Enzyme Hydrolysis Selective Hydrolysis Enzyme->Hydrolysis Stir 24h @ 30°C Separation Phase Separation (Acid/Base Extraction) Hydrolysis->Separation Product_Ester (S)-Ester (Organic Phase) Separation->Product_Ester Unreacted Product_Acid (R)-Acid (Aqueous Phase) Separation->Product_Acid Hydrolyzed

Figure 1: Workflow for the enzymatic kinetic resolution of


-amino esters.
Materials
  • Substrate: Racemic Methyl 3-amino-2-phenylpropanoate (free base).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) (saturated with phosphate buffer).

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).

Step-by-Step Procedure
  • Preparation: Dissolve 10.0 g (55.8 mmol) of racemic methyl 3-amino-2-phenylpropanoate in 100 mL of MTBE.

  • Buffer Saturation: Add 5 mL of pH 7.0 phosphate buffer to the organic phase. Stir vigorously for 10 minutes to saturate the MTBE with water (essential for hydrolase activity).

  • Initiation: Add 1.0 g (10 wt%) of Novozym 435 beads.

  • Incubation: Stir the suspension at 30°C at 200 rpm.

    • Critical Control: Do not exceed 35°C. Higher temperatures increase the rate of non-enzymatic background hydrolysis (racemic).

  • Monitoring: Monitor reaction progress via Chiral HPLC (see Section 5) every 4 hours. Stop the reaction when the conversion reaches 50% (typically 24-36 hours).

  • Termination: Filter off the enzyme beads. Rinse beads with dry MTBE.

  • Separation (Workup):

    • The filtrate contains the (S)-Ester and the (R)-Acid .

    • Extract the filtrate with saturated NaHCO₃ (3 x 30 mL). The (R)-Acid will move to the aqueous phase.

    • The organic phase (MTBE) retains the (S)-Methyl 3-amino-2-phenylpropanoate .

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

Yield: ~40-45% (Theoretical max 50%). ee: >98% (S)-enantiomer.[2][3]

Protocol B: Utilization in Peptide Synthesis

Objective: Coupling (2S)-Methyl 3-amino-2-phenylpropanoate to an N-protected


-amino acid (e.g., Boc-Phe-OH) without racemization.
The Racemization Challenge

-amino acids are prone to racemization because the C2 proton is alpha to the carbonyl. Standard coupling reagents involving high base concentrations (like TEA/DIEA) must be managed carefully.
Coupling Reagents
  • Recommended: HATU / HOAt / Collidine.

    • Reasoning: HATU is highly reactive, allowing shorter reaction times. Collidine (2,4,6-trimethylpyridine) is a weaker base than DIEA, reducing proton abstraction at C2.

  • Alternative: EDC / HOBt (Slower, but cheaper).

Step-by-Step Coupling Procedure
  • Activation: In a round-bottom flask, dissolve N-Boc-L-Phenylalanine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Collidine (2.5 equiv) and stir at 0°C for 5 minutes.

  • Coupling: Add the chiral Methyl 3-amino-2-phenylpropanoate (1.0 equiv) prepared in Protocol A.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • QC Check: Perform TLC (EtOAc/Hexane 1:1). The amine spot should disappear.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% KHSO₄ (removes collidine/HATU byproducts).

    • Wash with Sat. NaHCO₃.

    • Wash with Brine.

  • Purification: Flash column chromatography (Silica gel).

PeptideCoupling Reactants Boc-Phe-OH + HATU (DMF, 0°C) Activation Active Ester Formation (5 min) Reactants->Activation Addition Add (S)-Methyl 3-amino-2-phenylpropanoate + Collidine Activation->Addition Coupling Amide Bond Formation (3h, RT) Addition->Coupling Workup Acid/Base Wash (KHSO4 / NaHCO3) Coupling->Workup Product Dipeptide: Boc-Phe-beta2-hPhe-OMe Workup->Product

Figure 2: Low-racemization coupling strategy using HATU/Collidine.

Quality Control & Validation

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the produced ester.[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Times (Approximate):

    • (R)-Isomer: 12.5 min

    • (S)-Isomer: 15.2 min

    • Note: Standards must be run to confirm elution order for your specific column batch.

NMR Validation
  • 1H NMR (400 MHz, CDCl3): Diagnostic peaks for the

    
    -scaffold.
    
    • 
       3.65 (s, 3H, -OCH3)
      
    • 
       3.0-3.4 (m, 2H, -CH2-NH2)
      
    • 
       3.7-3.8 (dd, 1H, -CH-Ph)
      
    • The coupling constants of the CH2-CH system can help determine the conformation, though less relevant for the free ester than the folded peptide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low ee (<90%) Reaction ran too long (Conversion >55%)Stop reaction exactly at 50% conversion.
Low ee (<90%) Temperature too highEnsure T < 30°C. Non-enzymatic hydrolysis is non-selective.
Racemization during Coupling Base too strong (DIEA/TEA)Switch to Collidine or TMP (2,4,6-trimethylpyridine).
Poor Yield in Resolution Inactive EnzymeNovozym 435 can degrade. Use fresh beads or re-dry solvent.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831–5854. Link
    
  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemical Reviews, 104, 6037-6076. Link

  • Kobayashi, S., et al. (2006). "Catalytic Asymmetric Mannich-type Reactions of Sulfonylimidates." Journal of the American Chemical Society, 128(34), 11038–11039. Link

  • Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of

    
    -Amino Acids via Biomimetic Transamination." Organic Process Research & Development, 18(9), 1115–1127. Link
    

Sources

Method

Application Note: Methyl 3-amino-2-phenylpropanoate in Peptidomimetic Design

-phenyl- -alanine methyl ester) Executive Summary Methyl 3-amino-2-phenylpropanoate is a critical -amino acid derivative ( -amino acid) used in the synthesis of peptidomimetics. Unlike natural -amino acids, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026


-phenyl-

-alanine methyl ester)

Executive Summary

Methyl 3-amino-2-phenylpropanoate is a critical


-amino acid derivative (

-amino acid) used in the synthesis of peptidomimetics. Unlike natural

-amino acids, this molecule introduces an extra carbon into the peptide backbone, conferring resistance to proteolytic degradation. Specifically, the

-phenyl substitution (at the C2 position relative to the carbonyl) imposes significant steric constraints, forcing the peptide backbone into stable secondary structures known as foldamers (e.g., 12-helices or 14-helices).

This guide provides a comprehensive protocol for the synthesis of this building block, its conversion into a Solid-Phase Peptide Synthesis (SPPS)-ready form, and its incorporation into bioactive peptidomimetics.

Chemical Profile & Structural Significance[1][2][3][4][5]

PropertyDetail
IUPAC Name Methyl 3-amino-2-phenylpropanoate
Common Name

-phenyl-

-alanine methyl ester
Classification

-Amino Acid (Substituted at C

)
Molecular Formula

Molecular Weight 179.22 g/mol
Chirality Exists as (

) and (

) enantiomers; (

) is often analogous to L-amino acids in foldamer design.
Structural Utility Promotes 12-helix formation in

-peptides; enhances metabolic stability.
Structural Logic: The -Effect

In


-peptides, substitution at the 

-carbon (C2) creates a

-residue.
  • 
    -residues  (side chain on C3, like 
    
    
    
    -homoalanine) generally favor 14-helices .
  • 
    -residues  (like Methyl 3-amino-2-phenylpropanoate) generally favor 12-helices  or 10-helices  depending on solvent and sequence.
    
  • Heterogeneous Backbones: Alternating

    
    - and 
    
    
    
    -residues (
    
    
    -peptides) containing this unit show high affinity for protein targets (e.g., Bcl-2 family) while resisting proteases.[1]

Protocol A: Synthesis of the Building Block

Objective: Synthesize Methyl 3-amino-2-phenylpropanoate from commercially available precursors.

Reaction Scheme Overview

The most robust route involves the reduction of Methyl 2-cyano-2-phenylacetate . This "one-pot" reduction is safer and more scalable than using high-pressure hydrogenation with Pd/C.

Materials
  • Methyl 2-cyano-2-phenylacetate (Precursor)

  • Nickel(II) chloride hexahydrate (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • Methanol (MeOH), anhydrous

  • Boc-anhydride (

    
    ) [Optional for in-situ protection]
    
Step-by-Step Synthesis
  • Preparation: Dissolve Methyl 2-cyano-2-phenylacetate (10 mmol) and

    
     (1 mmol, 0.1 eq) in MeOH (30 mL). Cool to 0°C.[2][3]
    
  • Reduction: Add

    
     (70 mmol, 7 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution (
    
    
    
    ).
    • Note: If the N-Boc protected ester is desired immediately, add

      
       (20 mmol) to the solution before adding 
      
      
      
      .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (disappearance of nitrile peak).

  • Quenching: Add diethylenetriamine (1 mmol) to complex the nickel, or quench with saturated

    
    .
    
  • Extraction: Evaporate MeOH. Redissolve residue in EtOAc, wash with water and brine.

  • Purification:

    • Free Amine: Acid-base extraction (Extract into 1M HCl, basify aqueous layer, extract back into DCM).

    • Boc-Protected: Silica gel chromatography (Hexane/EtOAc).

Yield: Typically 80–90%.

Protocol B: Preparation for SPPS (Fmoc-Protection)

Objective: Convert the methyl ester into an Fmoc-protected free acid (Fmoc-3-amino-2-phenylpropanoic acid) suitable for solid-phase synthesis.

Workflow Diagram (DOT)

SynthesisWorkflow Start Methyl 2-cyano- 2-phenylacetate Step1 Reduction (NiCl2 / NaBH4) Start->Step1 Inter1 Methyl 3-amino- 2-phenylpropanoate Step1->Inter1 Step2 Fmoc Protection (Fmoc-OSu) Inter1->Step2 Inter2 Fmoc-Amino Ester Step2->Inter2 Step3 Hydrolysis (LiOH / THF:H2O) Inter2->Step3 Final Fmoc-3-amino- 2-phenylpropanoic acid Step3->Final

Caption: Synthesis pathway from cyano-precursor to SPPS-ready building block.

Detailed Steps
  • Fmoc Protection:

    • Dissolve Methyl 3-amino-2-phenylpropanoate (free amine) in 1:1 Dioxane/10%

      
      .
      
    • Add Fmoc-OSu (1.1 eq) at 0°C. Stir at RT for 4 hours.

    • Workup: Acidify to pH 3, extract with EtOAc.

  • Ester Hydrolysis:

    • Dissolve Fmoc-ester in THF/MeOH/Water (3:1:1).

    • Add LiOH (2 eq) at 0°C. Crucial: Monitor closely (TLC) to prevent Fmoc cleavage (Fmoc is base-sensitive, but LiOH at 0°C is usually tolerated if reaction time is short, <1h).

    • Alternative: Use

      
       (trimethyltin hydroxide) for milder hydrolysis if Fmoc loss is observed.
      
  • Isolation: Acidify carefully with 1M HCl to pH 2. Extract with DCM.[2] Precipitate from Ether/Hexane.[4]

Protocol C: Incorporation into Peptidomimetics (SPPS)

Objective: Coupling the sterically hindered


-residue into a peptide chain.

Challenge: The


-phenyl group creates significant steric hindrance at the carboxyl terminus, making activation and coupling difficult. Standard HBTU/DIC protocols often fail or lead to racemization.
Optimized Coupling Conditions
ComponentReagent/ConditionRationale
Resin 2-Chlorotrityl Chloride (2-CTC)Prevents diketopiperazine formation; allows mild cleavage.
Activator HATU or PyAOP High reactivity required for hindered

-amino acids.
Additive HOAt Suppresses racemization better than HOBt.
Base TMP (2,4,6-Trimethylpyridine) or DIPEATMP minimizes base-catalyzed racemization.
Time 2 x 2 hours (Double Coupling)Essential to ensure completion.
Step-by-Step SPPS Protocol
  • Resin Swelling: Swell 2-CTC resin in DCM for 30 min.

  • First Loading (if C-terminal):

    • Dissolve Fmoc-3-amino-2-phenylpropanoic acid (1.5 eq) and DIPEA (4 eq) in DCM.

    • Add to resin.[2][5][6] Shake for 2 hours.

    • Cap unreacted sites with MeOH/DIPEA/DCM (2:1:17).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note:

    
    -peptides deprotect slower; extend time if needed.
    
  • Elongation (Coupling the

    
    -residue): 
    
    • Activator: HATU (2.9 eq) + HOAt (3.0 eq).

    • Amino Acid:[7][1][4][2][6][8][9][10][11] Fmoc-3-amino-2-phenylpropanoic acid (3.0 eq).

    • Base: DIPEA (6.0 eq).

    • Solvent: DMF (minimum volume for high concentration).

    • Procedure: Pre-activate acid/HATU/HOAt/Base for 2 min, then add to resin. Shake for 2 hours. Repeat (Double Couple).

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours. Precipitate in cold diethyl ether.
    

Structural Impact & Troubleshooting

Foldamer Design Logic

When designing peptidomimetics with this unit, utilize the following structural rules:

  • Homooligomers: A sequence of

    
    -residues (like this one) tends to form a 12-helix  (hydrogen bonds between 
    
    
    
    and
    
    
    ).
  • Mixed Oligomers (

    
    ):  Alternating 
    
    
    
    -Ala and
    
    
    -Phe (this residue) creates stable ribbons that mimic
    
    
    -helices but are unrecognizable to proteases.
Troubleshooting Guide
IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of

-phenyl group.
Switch to HATU/HOAt or COMU . Use microwave-assisted coupling (50°C, 10 min).
Fmoc Loss during Hydrolysis Base sensitivity of Fmoc.Use

in 1,2-dichloroethane (neutral hydrolysis) or switch to Alloc protection for the synthesis phase.
Insolubility

-peptides aggregate strongly.
Use Pseudoproline dipeptides or perform synthesis at elevated temperature (50°C).

References

  • Synthesis of

    
    -Amino Acids: 
    
    • Podlech, J., & Seebach, D. (1995). "On the Preparation of -Amino Acids from -Amino Acids using the Arndt-Eistert Reaction." Liebigs Annalen.
    • Note: While Arndt-Eistert is classic, the nitrile reduction protocol is safer for this specific deriv
    • Source:

  • Nitrile Reduction Protocol

    • Caddick, S., et al. (2003). "Intermolecular Radical Addition to O-Alkyl Thiohydroxamates." Tetrahedron Letters.
    • Specific Protocol: "Synthesis of methyl 3-amino-2-phenylpropanoate.
    • URL:

  • Peptidomimetic Coupling (HATU/HOAt)

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[12] An efficient peptide coupling additive." Journal of the American Chemical Society.

    • URL:

  • Foldamer Structural Rules

    • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
    • URL:

  • Fmoc-Protection Protocols

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[13] Chemical Reviews.

    • URL:

Sources

Application

"Methyl 3-amino-2-phenylpropanoate" as a precursor for heterocyclic synthesis

Application Note: Strategic Utilization of Methyl 3-amino-2-phenylpropanoate in N-Heterocyclic Scaffolding Introduction: The Tropic Acid Scaffold Methyl 3-amino-2-phenylpropanoate (MAPP) represents a distinct class of -a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 3-amino-2-phenylpropanoate in N-Heterocyclic Scaffolding

Introduction: The Tropic Acid Scaffold

Methyl 3-amino-2-phenylpropanoate (MAPP) represents a distinct class of


-amino acid esters, structurally characterized as a 

-amino acid derivative. Unlike its isomer phenylalanine methyl ester (an

-amino ester), MAPP possesses a methylene spacer between the amine and the chiral center, placing the phenyl ring

to the ester carbonyl.

This structural nuance is not merely academic; it dictates a unique reactivity profile. The presence of the phenyl group at the C2 position introduces significant steric bulk and conformational constraints (Thorpe-Ingold effect), which often accelerates cyclization rates compared to unsubstituted linear


-amino esters. MAPP is a "privileged" building block for three critical pharmacophores: 

-lactams (azetidin-2-ones)
, dihydropyrimidines , and 1,4-benzodiazepines .

This guide details the synthetic protocols to access these scaffolds, emphasizing the mechanistic causality required for reproducible scale-up.

Reactivity Profile & Mechanistic Logic

To successfully utilize MAPP, one must visualize it as a bifunctional push-pull system. The primary amine acts as a nucleophile, while the methyl ester serves as the electrophilic trap.

Figure 1: Reactivity map of MAPP highlighting the divergent synthetic pathways controlled by the C2-phenyl substituent and bifunctional termini.

Application I: Synthesis of -Lactams (Azetidin-2-ones)

The direct cyclization of


-amino esters to 

-lactams is thermodynamically disfavored due to ring strain. Standard heating often leads to polymerization or hydrolysis. To force the 4-membered ring closure, we utilize a Grignard-mediated cyclization. The Grignard reagent acts as a base, generating a magnesiated amine species that is highly nucleophilic.
Protocol A: Grignard-Mediated Cyclization

Reagents:

  • MAPP (1.0 equiv)

  • 
    -Butylmagnesium chloride (
    
    
    
    -BuMgCl, 2.0 equiv, 1.7 M in THF)
  • Solvent: Anhydrous THF

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Dissolve MAPP (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Activation: Dropwise add

    
    -BuMgCl (20 mmol) over 15 minutes. Critical: A white precipitate (magnesium amide complex) may form.
    
    • Mechanistic Insight: The first equivalent deprotonates the amine. The second equivalent coordinates with the ester carbonyl, increasing its electrophilicity and bringing the nucleophile and electrophile into proximity (template effect).

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexane). The starting material spot (
    
    
    
    ) should disappear, replaced by the lactam (
    
    
    ).
  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH

    
    Cl (20 mL).
    
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography.

Expected Yield: 75–85% Key Validation: IR spectrum showing a strong carbonyl stretch at ~1740–1760 cm


 (characteristic of 

-lactam ring strain).

Application II: Synthesis of Dihydropyrimidines

MAPP reacts with isocyanates to form urea intermediates, which then undergo acid-catalyzed cyclization to form dihydropyrimidines (specifically 5-phenyl-dihydrouracils).

Protocol B: Two-Step Urea Cyclization

Reagents:

  • MAPP (1.0 equiv)

  • Phenyl Isocyanate (1.1 equiv)

  • Acid Catalyst: 6M HCl or

    
    -TsOH
    
  • Solvent: Dichloromethane (DCM) for Step 1; Ethanol for Step 2.

Step-by-Step Methodology:

  • Urea Formation: Dissolve MAPP (5 mmol) in dry DCM (20 mL). Add Phenyl Isocyanate (5.5 mmol) dropwise at 0°C.

  • Monitoring: Stir at RT for 2 hours. TLC will show the disappearance of MAPP and formation of a polar urea intermediate.

  • Solvent Swap: Evaporate DCM. Re-dissolve the crude urea residue in Ethanol (30 mL).

  • Cyclization: Add 6M HCl (5 mL) or

    
    -TsOH (10 mol%) and reflux for 4–6 hours.
    
    • Mechanistic Insight: Acid catalysis protonates the ester carbonyl, making it susceptible to attack by the distal urea nitrogen. The C2-phenyl group aids this by restricting bond rotation (rotamer population control).

  • Isolation: Cool the mixture. The product often precipitates as a white solid. Filter and wash with cold ethanol.

Expected Yield: 80–90% Data:


H NMR will show the disappearance of the methyl ester singlet (

3.6 ppm) and the appearance of the cyclic amide proton.

Application III: 1,4-Benzodiazepine-2,5-diones

This scaffold is a core component of many anxiolytics and peptidomimetics. The synthesis involves coupling MAPP with Isatoic Anhydride, a masked anthranilic acid equivalent.

Figure 2: Workflow for the synthesis of Benzodiazepine-2,5-diones from MAPP.

Protocol C: Isatoic Anhydride Coupling

Reagents:

  • MAPP (1.0 equiv)

  • Isatoic Anhydride (1.0 equiv)

  • Base: Triethylamine (TEA, 1.2 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Coupling: In a round-bottom flask, mix MAPP (5 mmol), Isatoic Anhydride (5 mmol), and TEA (6 mmol) in DMF (15 mL).

  • Heating: Heat to 80°C for 4 hours.

    • Observation: Evolution of CO

      
       gas indicates the ring-opening of isatoic anhydride by the amine of MAPP.
      
  • Cyclization: Raise temperature to reflux (or add glacial acetic acid as a catalyst if cyclization is slow) and stir for an additional 4–6 hours.

  • Workup: Pour the reaction mixture into crushed ice. The benzodiazepine usually precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

Data Summary & Comparison

Parameter

-Lactam Route
Dihydropyrimidine RouteBenzodiazepine Route
Reagent

-BuMgCl (Grignard)
Phenyl IsocyanateIsatoic Anhydride
Key Mechanism Anionic CyclizationUrea Condensation / Acid CyclizationAmide Coupling / Condensation
Solvent System Anhydrous THFDCM

Ethanol
DMF
Typical Yield 75–85%80–90%65–75%
Critical Factor Moisture sensitivity (Strictly Anhydrous)pH control during cyclizationTemperature control for CO

release

References

  • Synthesis of

    
    -Amino Acids:  Juaristi, E., & Soloshonok, V. A. (Eds.).[1][2][3][4][5][6] (2005).[2] Enantioselective Synthesis of 
    
    
    
    -Amino Acids. Wiley-VCH.
  • 
    -Lactam Formation:  Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of 
    
    
    
    -Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2004(24), 5068-5068.
  • Benzodiazepine Synthesis: Mohammadi, A. A., & Askari, S. (2011).

    
    -amino acids or 
    
    
    
    -amino acids. Scientia Iranica, 18(6), 1324-1326.
  • Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.

  • Dihydropyrimidine Synthesis: Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.

Sources

Method

Application Note: Functionalization of Methyl 3-amino-2-phenylpropanoate

-Amino Acid Ester (Tropic Acid Amine Derivative) Executive Summary & Strategic Value Methyl 3-amino-2-phenylpropanoate is a high-value scaffold in medicinal chemistry, distinct from the more common -phenylalanine ( -amin...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Ester (Tropic Acid Amine Derivative)

Executive Summary & Strategic Value

Methyl 3-amino-2-phenylpropanoate is a high-value scaffold in medicinal chemistry, distinct from the more common


-phenylalanine (

-amino acid). Structurally, it features a primary amine at the

-position and a phenyl ring at the

-position (C2) relative to the ester. This specific architecture (

-substitution) imparts unique conformational constraints when incorporated into peptidomimetics, often inducing helical folding patterns (e.g., 14-helices) that differ significantly from standard peptide backbones.

This guide provides validated protocols for the three critical functionalization vectors of this molecule:

  • Kinetic Resolution: Obtaining enantiopure scaffolds via biocatalysis.

  • Peptide Coupling: Overcoming steric hindrance at the

    
    -carbon during amide bond formation.
    
  • Heterocyclization: Converting the

    
    -amino ester into dihydrouracil pharmacophores.
    

Functionalization Landscape (Logic Map)

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

FunctionalizationMap Core Methyl 3-amino-2-phenylpropanoate (Racemic or Enantiopure) Resolution Kinetic Resolution (Lipase CAL-B) Core->Resolution Enzymatic Hydrolysis Amidation Peptide Coupling (N-Acylation) Core->Amidation HATU/DIPEA R-COOH Cyclization Heterocycle Formation (Dihydrouracils) Core->Cyclization R-NCO (Isocyanates) PureEster (S)-Ester (Pharma Intermediate) Resolution->PureEster Organic Phase PureAcid (R)-Acid (Precipitate) Resolution->PureAcid Aqueous Phase Peptidomimetic β-Peptide/Foldamer (Protease Stable) Amidation->Peptidomimetic DHU 5-Phenyl-dihydrouracil (Anticonvulsant Scaffold) Cyclization->DHU

Figure 1: Strategic functionalization pathways for Methyl 3-amino-2-phenylpropanoate.

Module 1: Enantioselective Kinetic Resolution

Objective: Separation of (S)- and (R)-enantiomers. Context: The biological activity of


-amino acids is highly stereodependent. Chemical resolution is often inefficient. Lipase-catalyzed hydrolysis is the industry standard for 

-amino esters due to high enantioselectivity (

).
Mechanistic Insight

Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the ester of one enantiomer (typically the R-isomer for


-amino esters, though substrate dependent) leaving the other as the unreacted ester. The reaction relies on the enzyme's serine hydrolase mechanism, which is sensitive to the steric bulk of the 

-phenyl group.
Protocol: Lipase-Mediated Hydrolysis

Reagents:

  • Substrate: Methyl 3-amino-2-phenylpropanoate (Racemic)

  • Enzyme: Novozym 435 (Immobilized CAL-B)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) saturated with water.

  • Buffer: Phosphate buffer (pH 7.0) - Optional biphasic system.

Step-by-Step:

  • Preparation: Dissolve 10 mmol of racemic methyl 3-amino-2-phenylpropanoate in 50 mL of MTBE.

  • Initiation: Add 0.5 mL of water (nucleophile) and 200 mg of Novozym 435 beads.

  • Incubation: Shake the mixture at 30°C at 200 rpm.

  • Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column) or GC. Look for the formation of the free acid and the consumption of one ester enantiomer.

    • Stop Point: Terminate when conversion reaches 50% (typically 24–48 hours).

  • Workup (Separation):

    • Filter off the enzyme beads (can be washed and reused).

    • Extract the organic phase with saturated NaHCO₃ (3 x 20 mL).

    • Organic Phase: Contains the unreacted (S)-ester (typically). Dry over MgSO₄ and concentrate.

    • Aqueous Phase: Contains the hydrolyzed (R)-acid . Acidify to pH 2 with HCl and extract with EtOAc to recover the amino acid.

Data Specification:

Parameter Target Value Note
Conversion 50% Ideal for max ee
Enantiomeric Ratio (E) >100 High selectivity

| Yield (Isolated) | 40-45% | Per enantiomer |[2][3]

Module 2: N-Terminal Peptide Coupling

Objective: Incorporation into


-peptides or drug conjugates.
Context: 

-amino acids (like this scaffold) are sterically hindered at the N-terminus because the bulky phenyl group is on the adjacent carbon (C2). Standard EDC couplings often fail or racemize.
Mechanistic Insight

The phenyl group at C2 creates a "picket fence" steric barrier. Highly reactive uronium/aminium salts (HATU) are required to drive the reaction kinetics faster than the rate of side reactions (like diketopiperazine formation).

Protocol: HATU-Mediated Coupling

Reagents:

  • Amine: Methyl 3-amino-2-phenylpropanoate (HCl salt)

  • Carboxylic Acid: N-protected amino acid (e.g., Boc-Phe-OH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: Anhydrous DMF.

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve the N-protected acid (1.1 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration). Stir for 5 minutes at 0°C.

  • Addition: Add DIPEA (3.0 equiv). The solution should turn yellow.

  • Coupling: Add Methyl 3-amino-2-phenylpropanoate HCl salt (1.0 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • QC Check: TLC (stain with Ninhydrin).[4] The free amine spot (base line or low Rf) should disappear.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequence: 5% citric acid (removes DIPEA), Water, 5% NaHCO₃ (removes unreacted acid), Brine.

    • Dry over Na₂SO₄ and concentrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Module 3: Heterocycle Synthesis (Dihydrouracils)

Objective: Synthesis of 5-phenyl-dihydrouracil derivatives. Context:


-amino esters are direct precursors to dihydrouracils (DHUs) via reaction with isocyanates. DHUs are pharmacophores in anticonvulsants and pyrimidine antimetabolites.
Protocol: Urea Cyclization

Reagents:

  • Substrate: Methyl 3-amino-2-phenylpropanoate

  • Reagent: Phenyl isocyanate (or alkyl isocyanate)

  • Base: Et₃N (Triethylamine) followed by NaOEt (Sodium Ethoxide) or HCl/Reflux for cyclization.

Step-by-Step:

  • Urea Formation: Dissolve the amino ester (1.0 equiv) in DCM. Add Et₃N (1.2 equiv) and cool to 0°C. Dropwise add the isocyanate (1.1 equiv). Stir 2h at RT.[4]

    • Result: Formation of the linear ureido ester intermediate.

  • Cyclization (Base-Mediated):

    • Evaporate DCM.[4] Dissolve the crude urea in Ethanol.

    • Add catalytic NaOEt (or treat with 6M HCl and reflux for 1 hour for acid-catalyzed cyclization).

    • Reflux for 2–4 hours.

  • Isolation:

    • Cool the mixture. The dihydrouracil often precipitates upon cooling or addition of water.

    • Recrystallize from EtOH/Water.

References

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 2019.[5] Link

    • Relevance: Establishes biological activity of phenyl-substituted propanoic acid derivatives and synthesis via alkyl
  • Lipase-Catalyzed Kinetic Resolution of Amino Acid Esters. Chirality, 1996.[6] Link

    • Relevance: Foundational protocol for using lipases (Pseudomonas/Candida)
  • Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids. Journal of the American Chemical Society, 2021. Link
    
    • Relevance: Modern catalytic methods for synthesizing the scaffold, highlighting the structural challenges.
  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 2018. Link

    • Relevance: Confirms the pathway from -amino acid derivatives to dihydrouracils via cycliz
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes, 2024. Link

    • Relevance: Authoritative source for HATU/HOAt coupling protocols required for sterically hindered amino acids.

Sources

Application

Application Note: Methyl 3-amino-2-phenylpropanoate in the Synthesis of Bioactive Molecules

-Amino Acid Scaffolds: Synthesis and Application of Methyl 3-amino-2-phenylpropanoate Document ID: AN-MAPP-2023-01 Executive Summary Methyl 3-amino-2-phenylpropanoate is a critical -amino acid derivative, structurally di...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Scaffolds: Synthesis and Application of Methyl 3-amino-2-phenylpropanoate
Document ID:  AN-MAPP-2023-01

Executive Summary

Methyl 3-amino-2-phenylpropanoate is a critical


-amino acid derivative, structurally distinct from the more common 

-isomer (3-amino-3-phenylpropanoate). While

-amino acids are easily accessible via the Rodionov reaction, the

-isomer—bearing the phenyl substituent adjacent to the ester group—presents unique synthetic challenges and pharmacological advantages.

This scaffold is pivotal in drug discovery for three reasons:

  • Metabolic Stability: The substitution at the

    
    -position (C2) sterically hinders peptidase access, significantly extending the half-life of peptidomimetics.
    
  • Conformational Locking: In

    
    -peptides, 
    
    
    
    -residues induce specific 12/10-helical structures distinct from those formed by
    
    
    -residues, enabling precise tuning of receptor affinity.
  • Heterocyclic Precursor: It serves as a direct precursor to 3-substituted

    
    -lactams (azetidin-2-ones), a core pharmacophore in antibiotic and cholesterol absorption inhibitor research.
    

This guide details the high-purity synthesis of Methyl 3-amino-2-phenylpropanoate and its downstream application in constructing proteolytically stable peptides and bioactive heterocycles.

Structural Logic & Mechanistic Insight

To effectively utilize this molecule, researchers must distinguish between the regiochemical isomers.

  • 
    -Scaffold (Common):  Side chain on C3 (beta). Flexible.
    
  • 
    -Scaffold (Target):  Side chain on C2 (alpha). Restricted rotation.
    

The presence of the phenyl group at C2 creates a "steric lock." In peptide coupling, this bulk necessitates specific activation protocols (detailed in Section 4) but rewards the synthetic effort with high metabolic stability.

Pathway Visualization

The following diagram illustrates the structural divergence and the synthetic utility of the


-scaffold.

G cluster_0 Structural Key Precursor Methyl 2-cyano-2-phenylacetate Target Methyl 3-amino-2-phenylpropanoate (MAPP - Beta2 Scaffold) Precursor->Target H2, Raney Ni (Selective Reduction) BetaLactam 3-Phenyl-azetidin-2-one (Beta-Lactam Antibiotics) Target->BetaLactam Grignard/Cyclization Foldamer Beta-Peptide Foldamers (Protease Resistant) Target->Foldamer HATU Coupling Info Alpha-Subst. (C2) = Stability Beta-Subst. (C3) = Flexibility

Figure 1: Synthetic workflow transforming the cyano-precursor into the MAPP scaffold and its divergent applications in heterocyclic and peptide chemistry.

Protocol 1: Synthesis of Methyl 3-amino-2-phenylpropanoate

Objective: Synthesize the target molecule via the selective reduction of Methyl 2-cyano-2-phenylacetate. Rationale: Direct esterification of commercially available amino acids is expensive. This route utilizes affordable cyano-ester precursors and avoids the racemization risks associated with harsh acidic esterification of pre-formed amino acids.

Reagents & Equipment[2][3][4][5]
  • Starting Material: Methyl 2-cyano-2-phenylacetate (CAS: 2462-60-4).

  • Catalyst: Raney Nickel (slurry in water/ethanol) or Palladium on Carbon (10% Pd/C) for high-pressure variants.

  • Solvent: Methanol (anhydrous).

  • Atmosphere: Hydrogen gas (

    
    ).
    
  • Equipment: Parr Hydrogenator or high-pressure autoclave.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Caution: Raney Nickel is pyrophoric. Handle under argon/nitrogen.

    • Wash 2.0 g of Raney Nickel slurry three times with anhydrous methanol to remove water.

  • Reaction Assembly:

    • Dissolve Methyl 2-cyano-2-phenylacetate (10.0 g, 57 mmol) in 100 mL of anhydrous methanol.

    • Transfer the solution to the hydrogenation vessel containing the washed catalyst.

    • Optional: Add 1.0 mL of concentrated

      
       to suppress secondary amine formation (dimerization).
      
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar) with

      
      .
      
    • Agitate at room temperature (25°C) for 12–24 hours. Monitor consumption of

      
      .
      
  • Work-up:

    • Critical: Filter the mixture through a Celite pad under an inert atmosphere (do not let the catalyst dry out).

    • Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amino ester as a pale yellow oil.

  • Purification (Salt Formation):

    • Dissolve the crude oil in minimal diethyl ether.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • The hydrochloride salt of Methyl 3-amino-2-phenylpropanoate will precipitate. Filter and dry.

Quality Control Data (Expected)
ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Yield 85–92%Gravimetric
1H NMR (DMSO-d6)

3.1-3.4 (m, 2H,

-CH2), 3.6 (s, 3H, OMe), 3.9 (t, 1H,

-CH)
400 MHz NMR
Purity >98%HPLC (C18, Acetonitrile/Water)

Protocol 2: Application in Peptidomimetics (Coupling)

Context: The


-phenyl group creates significant steric hindrance. Standard EDC/NHS coupling often fails or proceeds slowly, leading to racemization. This protocol uses HATU, which is superior for sterically hindered 

-amino acids.
Methodology
  • Activation:

    • Dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.1 equiv) in DMF.

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv).

    • Add DIPEA (2.5 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling:

    • Add Methyl 3-amino-2-phenylpropanoate HCl salt (1.0 equiv) to the reaction mixture.

    • Crucial Step: Monitor pH.[1] Maintain basicity (pH ~8) by adding DIPEA if necessary to neutralize the HCl salt of the amine.

  • Reaction Conditions:

    • Stir at room temperature for 4–6 hours.

    • Monitoring: Use TLC (EtOAc/Hexane 1:1). The amine spot (ninhydrin active) should disappear.

  • Mechanistic Note: The HOAt additive reduces racemization at the chiral center of the incoming acid, while the HATU ensures rapid acylation of the hindered

    
    -amine [1].
    

Protocol 3: Synthesis of -Lactams (3-Phenyl-azetidin-2-one)

Context: MAPP is an ideal precursor for 3-substituted


-lactams. The cyclization is mediated by Grignard reagents, which act as a base to deprotonate the amide nitrogen, triggering intramolecular nucleophilic attack on the ester.
Methodology
  • Substrate Preparation:

    • Ensure the amine is free-based (not HCl salt). Partition the salt between EtOAc and sat.

      
      , dry organic layer, and evaporate.[2]
      
  • Grignard Cyclization:

    • Dissolve Methyl 3-amino-2-phenylpropanoate (1.0 equiv) in anhydrous THF.

    • Cool to 0°C under Argon.

    • Add t-Butylmagnesium chloride (2.2 equiv, 1.7M in THF) dropwise.

    • Mechanism:[3] The first equivalent deprotonates the amine; the second equivalent assists in the formation of the transition state for cyclization.

  • Reaction:

    • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

    • Quench with saturated

      
      .
      
  • Result: This yields 3-phenyl-azetidin-2-one. The phenyl group at position 3 (derived from the

    
    -position of the ester) is a common motif in cholesterol absorption inhibitors (e.g., Ezetimibe analogs) [2].
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Hydrogenation Catalyst poisoning or insufficient pressure.Wash Raney Ni thoroughly with MeOH. Increase pressure to 60 psi.
Dimerization (Secondary Amine) Condensation of amine product with imine intermediate.Add

or acetic acid to the hydrogenation mixture to suppress side reactions.
Incomplete Peptide Coupling Steric hindrance at C2.Switch from EDC/HOBt to HATU/HOAt. Increase reaction time.
Racemization Over-basic conditions during coupling.Use collidine (weaker base) instead of DIPEA/TEA. Keep temperature at 0°C during activation.

References

  • Recent advances in

    
    -lactam synthesis. 
    Source: Hosseyni, S. & Jarrahpour, A. (2018).[4] Organic & Biomolecular Chemistry.
    URL:[Link]
    
  • First synthesis of a

    
    -homoamino acid by enantioselective catalysis. 
    Source: PubMed (NIH).
    URL:[Link]
    
  • PubChem Compound Summary: (S)-3-Amino-2-phenylpropanoic acid. Source: National Center for Biotechnology Information. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of Methyl 3-amino-2-phenylpropanoate

Welcome to the Advanced Separations Technical Support Center. Subject: Method Development & Troubleshooting for -Amino Acid Esters Ticket ID: CHIRAL-BETA-PHE-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Technical Support Center. Subject: Method Development & Troubleshooting for


-Amino Acid Esters
Ticket ID:  CHIRAL-BETA-PHE-001
Assigned Scientist:  Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Analysis

You are attempting to separate the enantiomers of Methyl 3-amino-2-phenylpropanoate . To ensure a robust method, we must first deconstruct the analyte's chemical behavior:[1]

  • Class:

    
    -Amino Acid Ester (Specifically, a 
    
    
    
    -amino acid derivative).[1]
  • Functional Groups:

    • Primary Amine (

      
      ):  Highly basic. Prone to severe peak tailing due to interaction with residual silanols on the silica support.
      
    • Methyl Ester (

      
      ):  Susceptible to hydrolysis in aqueous acidic/basic conditions.
      
    • Phenyl Ring: Provides UV absorption (typically 210–254 nm) and

      
       interaction potential.
      

The Challenge: While Crown Ether columns (e.g., Crownpak CR-I) are the industry standard for free amino acids, they require highly acidic aqueous mobile phases (pH 1.0–2.[1]0) which may hydrolyze your methyl ester during the run. Therefore, Normal Phase (NP) or Polar Organic Mode (POM) using Immobilized Polysaccharide phases is the recommended "Gold Standard" for this specific ester derivative.[1]

Method Development Strategy

Do not guess the column. Follow this logic flow to select the correct stationary phase and mobile phase.

Decision Matrix: Column & Mode Selection[1][2]

ChiralStrategy Start Start: Methyl 3-amino-2-phenylpropanoate CheckSolubility Solubility Check: Is sample soluble in Hexane/EtOH? Start->CheckSolubility BranchNP Yes: Normal Phase (NP) CheckSolubility->BranchNP Soluble BranchPOM No: Polar Organic Mode (POM) CheckSolubility->BranchPOM Insoluble (Salt form) SelectNP Primary Screen: Immobilized Polysaccharides (IA, IC, ID, IE) BranchNP->SelectNP SelectPOM Primary Screen: Macrocyclic Glycopeptide (Chirobiotic T) or IA/IC BranchPOM->SelectPOM MobileNP Mobile Phase: Hexane / EtOH / DEA (0.1%) *DEA is critical for amine* SelectNP->MobileNP MobilePOM Mobile Phase: MeOH / ACN / TEA / Acetic Acid SelectPOM->MobilePOM Success Resolution (Rs) > 1.5? MobileNP->Success MobilePOM->Success Optimize Optimization Loop: 1. Change Alcohol (IPA vs EtOH) 2. Switch Column (IA -> IC -> ID) Success->Optimize No Final Validated Method Success->Final Yes Optimize->SelectNP Re-screen

Figure 1: Strategic decision tree for


-amino acid ester method development. Note the divergence based on solubility.

Recommended Protocols

Protocol A: The "Gold Standard" (Normal Phase)

Best for: Neutral free base forms, maximum column life, and preventing ester hydrolysis.[1]

  • Column: Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose derivatives).

    • Why Immobilized? They are robust against aggressive solvents (DCM, THF) if you need to dissolve a stubborn sample, unlike coated phases (AD/OD).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 210 nm (or 254 nm if interference exists).[1]

Critical Step: You must add 0.1% DEA (Diethylamine) or TEA (Triethylamine).[1]

  • Mechanism:[1] The basic additive blocks the non-specific binding sites (silanols) on the silica backbone. Without it, the primary amine of your analyte will interact strongly, causing severe peak tailing and loss of resolution [1].[1]

Protocol B: The "Polar Organic" Alternative

Best for: Samples that are salts (e.g., Hydrochloride salt) and insoluble in Hexane.[1]

  • Column: Chirobiotic T (Teicoplanin) or Chiralpak IA .[1]

  • Mobile Phase: Methanol : Acetonitrile : Triethylamine : Acetic Acid[1]

  • Ratio: 40 : 60 : 0.1 : 0.1 (v/v/v/v)

  • Mechanism: This "Polar Ionic" mode uses the acid/base ratio to control the ionization state of the analyte and the stationary phase ligands [2].

Troubleshooting Guide (FAQ)

Issue 1: "My peaks are tailing severely (As > 1.5)."

Diagnosis: Silanol interaction. The primary amine is dragging on the silica surface. Fix:

  • Increase Additive: Bump DEA/TEA concentration from 0.1% to 0.2%.

  • Switch Additive: If using TEA, switch to EDA (Ethylenediamine) which is a stronger competitor for silanol sites, though less common.[1]

  • Check Column Age: Older columns lose end-capping. If the column is old, the silica is more exposed.[1]

Issue 2: "I see two peaks, but the resolution is poor (Rs < 1.2)."

Diagnosis: Insufficient selectivity (


).[1]
Fix: 
  • Change the Modifier: Switch from Ethanol to 2-Propanol (IPA) . IPA is bulkier and often changes the chiral recognition pocket shape.

  • Lower Temperature: Decrease column temperature to 10–15°C. Lower temperature generally increases selectivity (

    
    ) by reducing thermal motion, "locking" the analyte into the chiral groove [3].[1]
    
  • Switch Selector: If using Chiralpak IA (Amylose), switch to Chiralpak IC (Cellulose). The backbone twist is different (helical vs. linear rod), often providing complementary selectivity.[1]

Issue 3: "My retention times are shifting, and I see a new peak growing."

Diagnosis: On-column Hydrolysis. Cause: If you are using an alcohol-based mobile phase with high water content or strong acid/base, the methyl ester is converting to the carboxylic acid. Fix:

  • Ensure solvents are anhydrous .

  • Avoid the "Crown Ether" (Crownpak) method for this specific ester, as the required pH 1.5 mobile phase will rapidly hydrolyze the ester [4].

Comparative Data: Separation Modes

FeatureNormal Phase (Recommended)Reversed Phase (Crown Ether)Polar Organic Mode
Column Class Polysaccharide (IA, IC, ID)Crown Ether (Crownpak CR-I)Macrocyclic Glycopeptide
Mobile Phase Hexane/Alcohol/DEA

(aq) / ACN
MeOH/ACN/Base/Acid
Suitability High (Stable for esters)Low (Hydrolysis risk)Medium (Good for salts)
Peak Shape Excellent (with DEA)Good (for free amines)Good
Sample Prep Dissolve in EtOH/HexaneDissolve in Water/MeOHDissolve in MeOH

Visualizing the Interaction (Mechanism)

Understanding why the separation happens helps you troubleshoot.

Mechanism Analyte Analyte: (R)-Isomer Interaction1 H-Bonding: Amine H -> Carbonyl O Analyte->Interaction1 Interaction2 Pi-Pi Stacking: Phenyl Ring -> Phenyl Ring Analyte->Interaction2 Selector Chiral Selector: Amylose tris(3,5-dimethylphenylcarbamate) Selector->Interaction1 Selector->Interaction2 Interaction3 Steric Fit: Inclusion in Chiral Cavity Interaction1->Interaction3 Interaction2->Interaction3 Result Retention: Stronger Complex = Later Elution Interaction3->Result

Figure 2: The "Three-Point Interaction" model required for chiral recognition on polysaccharide phases.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide Columns (IA, IC, ID). Retrieved from [1]

  • Sigma-Aldrich (Merck). Chirobiotic Handbook: Astec Chirobiotic V, V2, T, T2, TAG, R.[1] Guide to Macrocyclic Glycopeptide Bonded Phases. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). (Note: Cited here as a method to avoid for esters due to pH limitations). Retrieved from

Sources

Optimization

Improving the efficiency of catalytic synthesis of beta-amino esters

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Efficiency & Enantioselectivity in -Amino Ester Synthesis Welcome to the Advanced Synthesis Support Hub You have reached the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Efficiency & Enantioselectivity in


-Amino Ester Synthesis

Welcome to the Advanced Synthesis Support Hub

You have reached the technical escalation desk for catalytic methodologies. This guide addresses the specific kinetic, thermodynamic, and stereochemical bottlenecks encountered during the synthesis of


-amino esters—critical intermediates for 

-lactam antibiotics, Taxol side chains, and peptidomimetics.

Unlike standard textbook procedures, this guide focuses on causality : why your reaction stalled, why your enantiomeric excess (ee) is eroding, and how to implement self-validating protocols to fix it.

Module 1: The Aza-Michael Addition (Conjugate Addition)

Primary Challenge: Kinetic Stagnation & Chemoselectivity (Mono- vs. Bis-addition)

The Aza-Michael addition of amines to electron-deficient acrylates is atom-economical but often plagued by slow kinetics at ambient temperatures or uncontrolled polymerization of the acrylate component.

Troubleshooting Guide: Reaction Stalled or Low Yield

Q: My reaction between a primary amine and an acrylate ester has stalled at 60% conversion. Adding more heat only caused the mixture to turn into a gel. What happened?

A: You likely triggered anionic polymerization of the acrylate or retro-Michael addition.

  • The Mechanism: Acrylates are prone to radical or anionic polymerization, especially when heated without radical inhibitors. Furthermore, the Aza-Michael reaction is reversible. High heat shifts the equilibrium back to the starting materials (retro-Michael).

  • The Fix (Self-Validating Protocol):

    • Catalyst Switch: Move from thermal activation to Lewis Acid catalysis. Use Ytterbium Triflate [Yb(OTf)

      
      ]  (1-5 mol%) or DBU  (1,8-Diazabicyclo[5.4.0]undec-7-ene).
      
    • The "Cold-Start" Check:

      • Dissolve the acrylate and catalyst in DCM or Acetonitrile at 0°C .

      • Add the amine slowly to prevent a localized exotherm (which triggers polymerization).

      • Validation: Monitor the acrylate alkene protons via

        
        H NMR (typically 
        
        
        
        5.8–6.4 ppm). If these signals broaden significantly rather than disappearing cleanly, polymerization is competing.
    • Microwave Irradiation: If thermal energy is required, use microwave irradiation (MW) rather than an oil bath. MW provides rapid, bulk heating that accelerates the polar Michael addition faster than the radical polymerization pathways.

Q: I am getting significant amounts of "double-addition" product (tertiary amine). How do I stop at the secondary amine?

A: This is a classic kinetic competition issue.

  • The Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the alkyl group, leading to a second addition to another acrylate molecule.

  • The Fix:

    • Stoichiometry: Use a large excess of the amine (5–10 equivalents) if the amine is cheap/volatile. This statistically favors the mono-addition.

    • Solvent Engineering: Use a sterically demanding alcohol solvent (e.g., tert-butanol). The solvent shell can hinder the more sterically crowded transition state required for the second addition.

Data: Catalyst Efficiency Comparison
Catalyst ClassExampleTypical TimeYieldPrimary Issue
None (Thermal) Heat (80°C)12–24 h40–60%Polymerization, Retro-Michael
Lewis Base DBU (10 mol%)10–30 min (MW)>90%Basic hydrolysis of ester
Lewis Acid Yb(OTf)

4–6 h85–95%Metal waste removal
Biocatalyst Lipase CAL-B30 min (Flow)>95%Enzyme cost, substrate scope

Module 2: The Asymmetric Mannich Reaction

Primary Challenge: Stereocontrol (Enantioselectivity & Diastereoselectivity)

For chiral drugs, the Mannich reaction (imine + enolate equivalent) is superior to Aza-Michael because it creates two stereocenters simultaneously. However, controlling the syn/anti ratio and absolute configuration is difficult.

Troubleshooting Guide: Poor Stereoselectivity

Q: I am using a chiral organocatalyst (Cinchona alkaloid), but my ee is stuck at 70%. How do I push it to >95%?

A: Your "Transition State Tightness" is loose.

  • The Mechanism: Organocatalysts like Cinchonine or Thiourea derivatives rely on hydrogen bonding networks to rigidify the transition state. If the solvent interferes with H-bonding, or the temperature allows too much conformational freedom, selectivity drops.

  • The Fix (The "Rigidify" Protocol):

    • Temperature Drop: Lower the reaction temperature to -20°C or -40°C. Selectivity is an enthalpic vs. entropic trade-off; lower T favors the energetically preferred (chiral) pathway.

    • Solvent Switch: Switch to non-polar solvents like Toluene or DCM. Polar solvents (MeOH, DMF) disrupt the critical Hydrogen-Bonding between the catalyst and the substrate.

    • Additive Check: Add 4Å Molecular Sieves. Water traces can hydrolyze the imine intermediate or disrupt the H-bond network.

Q: I am getting a mixture of syn and anti diastereomers. How do I control this?

A: You must select the catalyst based on the desired transition state geometry.

  • For Anti-Selective: Use Cinchonidine or Cinchonine based catalysts.[1] These typically proceed via a gauche-type transition state.

  • For Syn-Selective: Metal-based Lewis acids (e.g., Zn(II) or Cu(II) with chiral ligands) often favor syn products due to chelation control (Zimmerman-Traxler transition state).

Module 3: Green & Enzymatic Routes

Primary Challenge: Scalability & Sustainability

Q: We need to scale up, but the metal catalysts are leaving toxic residues. Can we use enzymes?

A: Yes, Lipase CAL-B is the industry standard for this, specifically in Continuous Flow.

  • The Protocol:

    • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[2]

    • Setup: Packed bed reactor (Continuous Flow).

    • Advantage: In batch mode, CAL-B can take 24-72 hours. In flow, residence times drop to 30 minutes due to improved mass transfer.

    • Mechanism: The enzyme activates the acrylate via an "oxy-anion hole" mimic, facilitating nucleophilic attack by the amine.

    • Validation: Monitor the optical rotation of the eluent. A steady rotation value indicates a stable steady-state conversion.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Aza-Michael Efficiency

G Start Start: Aza-Michael Reaction (Amine + Acrylate) CheckYield Checkpoint: Is Yield > 80%? Start->CheckYield Success Process Optimized CheckYield->Success Yes AnalyzeFail Analyze Failure Mode CheckYield->AnalyzeFail No Polymer Issue: Gelation/Polymerization AnalyzeFail->Polymer Viscosity Increase Stall Issue: Reaction Stalled/Slow AnalyzeFail->Stall No Conversion BisAdd Issue: Bis-Addition (Tertiary Amine) AnalyzeFail->BisAdd Wrong Product Mass SolPoly Solution: Add Radical Inhibitor (MEHQ) OR Switch to Lewis Acid (Yb(OTf)3) Polymer->SolPoly SolStall Solution: Use Microwave Irradiation OR High-Pressure Flow Stall->SolStall SolBis Solution: Increase Amine Equiv (5-10x) OR Use Steric Solvent (t-BuOH) BisAdd->SolBis

Caption: Decision tree for diagnosing and resolving kinetic failures in Aza-Michael additions.

Diagram 2: Stereocontrol in Mannich Reactions

Mannich Substrates Imine + Enol Silane Catalyst Chiral Catalyst Selection Substrates->Catalyst PathAnti Anti-Selective Path (Open Transition State) Catalyst->PathAnti H-Bonding Control PathSyn Syn-Selective Path (Closed Transition State) Catalyst->PathSyn Chelation Control CatOrgano Organocatalyst (Cinchona/Thiourea) PathAnti->CatOrgano Requires CatMetal Lewis Acid Metal (Zn, Cu + Ligand) PathSyn->CatMetal Requires ProdAnti Anti-Beta-Amino Ester (High ee%) CatOrgano->ProdAnti ProdSyn Syn-Beta-Amino Ester (High ee%) CatMetal->ProdSyn

Caption: Mechanistic pathway selection for controlling diastereoselectivity in Mannich reactions.

References

  • Continuous-Flow Synthesis of

    
    -Amino Acid Esters by Lipase-Catalyzed Michael Addition .
    Source: MDPI (Molecules).[3]
    URL:[Link]
    
  • Asymmetric Mannich reactions of beta-keto esters with acyl imines catalyzed by cinchona alkaloids . Source: PubMed / J. Am. Chem. Soc.[4][5] URL:[Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating . Source: MDPI (Molecules).[3] URL:[Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates . Source: RSC Polymer Chemistry. URL:[Link]

  • Recent progress in the chemistry of

    
    -aminoketones (Mannich Reaction Review) .
    Source: RSC Advances.
    URL:[Link]
    

Sources

Troubleshooting

Overcoming low reactivity of "Methyl 3-amino-2-phenylpropanoate" in coupling

Topic: Overcoming Low Reactivity in Peptide Coupling Executive Summary Methyl 3-amino-2-phenylpropanoate (MAPP) presents a unique dual-challenge in peptide synthesis: steric congestion driven by the -phenyl substituent a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity in Peptide Coupling

Executive Summary

Methyl 3-amino-2-phenylpropanoate (MAPP) presents a unique dual-challenge in peptide synthesis: steric congestion driven by the


-phenyl substituent and electronic deactivation  typical of 

-amino esters. Users frequently report low yields (<20%), incomplete conversion, or the formation of "black tar" byproducts (often polymerized

-lactams).

This guide moves beyond standard EDC/NHS protocols, which are insufficient for this substrate. We provide a mechanistic breakdown and self-validating protocols to ensure successful coupling.

Module 1: The Diagnostic Framework

Before altering reagents, diagnose the specific failure mode using the flowchart below. MAPP reactivity is often masked by its salt form or competing cyclization pathways.

MAPP_Diagnosis Start Start: Low Yield with MAPP CheckSalt 1. Is MAPP fully desalted? Start->CheckSalt CheckColor 2. Reaction Color/State? CheckSalt->CheckColor Yes SaltIssue Issue: Amine Protonated (HCl Salt not neutralized) CheckSalt->SaltIssue No/Unsure CheckMS 3. Mass Spec Analysis CheckColor->CheckMS Clear/Yellow Lactam Issue: β-Lactam Formation (M-32 peak observed) CheckColor->Lactam Black/Tar CheckMS->Lactam Peak = [M-MeOH] Steric Issue: Steric Hindrance (Unreacted SM remains) CheckMS->Steric Peak = SM Only

Figure 1: Diagnostic decision tree for MAPP coupling failures.

Module 2: Mechanistic Insight (The "Why")[1][2]

To solve the reactivity issue, one must understand the structural impediments of MAPP (


).
  • The

    
    -Phenyl Wall:  Unlike standard 
    
    
    
    -alanine, the phenyl group at the C2 position creates a "kinetic wall." While the amine is primary (
    
    
    ), the adjacent phenyl group restricts the conformational freedom of the carbon backbone, locking the amine in unfavorable rotamers that struggle to attack the electrophile.
  • pKa Mismatch:

    
    -amino esters are generally less basic (pKa ~9.0) than alkyl amines (pKa ~10.5) but more basic than 
    
    
    
    -amino esters. If you use a weak base (like NMM) with a hindered acid, deprotonation may be too slow to compete with active ester hydrolysis.
  • The Lactam Trap: Under slow coupling conditions, the free amine can attack its own methyl ester (intramolecular cyclization), ejecting methanol to form a 4-membered

    
    -lactam (3-phenylazetidin-2-one). This is irreversible and kills the yield.
    
Module 3: Optimized Coupling Protocol (Amine as Nucleophile)

Objective: Couple MAPP (Amine) with a Carboxylic Acid (R-COOH).

The Solution: Switch from carbodiimides (EDC/DCC) to Uronium/Phosphonium salts with a non-nucleophilic base . The use of HOAt (or Oxyma) is critical to create a smaller, more reactive active ester that can bypass the steric wall of the MAPP phenyl group.

Reagent Selection Table
ComponentStandard (Avoid)Recommended Mechanistic Rationale
Coupling Agent EDC, HBTUHATU or PyAOP HATU generates the OAt-ester, which is more reactive and less sterically demanding than the OBt-ester generated by HBTU [1].
Additive HOBtHOAt or Oxyma Pure HOAt utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate amine attack by ~10x [2].
Base Triethylamine (TEA)TMP (Collidine) or DIPEA TEA is nucleophilic and can cause racemization. Collidine is a weaker base but sterically hindered, preventing side reactions while neutralizing the HCl salt.
Solvent DCM, THFDMF or NMP Polar aprotic solvents stabilize the polar transition state and prevent aggregation of the

-amino acid.
Step-by-Step Protocol
  • Activation (The Acid):

    • Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

    • Add Collidine (2.5 equiv) or DIPEA (2.0 equiv).

    • Crucial: Stir for exactly 2 minutes . Do not over-activate (risk of epimerization of the acid).

  • Preparation of MAPP (The Nucleophile):

    • In a separate vial, dissolve MAPP-HCl salt (1.2 equiv) in minimal DMF.

    • Add DIPEA (1.2 equiv) to neutralize the salt immediately before addition.

    • Technical Note: Do not store the free base of MAPP for long periods; it will cyclize to the

      
      -lactam.
      
  • Coupling:

    • Add the neutralized MAPP solution to the activated acid solution.

    • Stir at room temperature for 2–4 hours.

    • Monitoring: Use LC-MS. Look for the product mass. If the starting material (MAPP) disappears but product is low, check for the Lactam mass (MW of MAPP - 32).

  • Workup:

    • Dilute with EtOAc. Wash with 5%

      
       (removes Collidine/DIPEA), then saturated 
      
      
      
      , then brine.
    • Warning: Do not use strong acid washes if your product is acid-sensitive.

Module 4: Hydrolysis of the Ester (MAPP as Acid Precursor)

Scenario: You need to hydrolyze the methyl ester of MAPP (or a coupled peptide containing MAPP) to the free acid.

The Issue: The


-phenyl group shields the carbonyl carbon from hydroxide attack. Standard LiOH/MeOH protocols often stall or result in elimination (retro-Michael type reactions).
Troubleshooting Guide
MethodConditionsPros/Cons
Standard LiOH (3 eq), THF/H2O, RTFail: Often too slow due to steric bulk.
Aggressive NaOH (5 eq), MeOH, RefluxRisk: High risk of racemization at the

-carbon (C2).
Recommended LiOH (4 eq) +

(30%)
Success: Peroxide is a smaller, stronger nucleophile (hydroperoxide anion) than hydroxide. It attacks the hindered ester faster at lower temperatures [3].
Enzymatic PLE (Pig Liver Esterase)Success: Mild, pH 7. Best for preventing epimerization, but requires optimization of enzyme loading.
Module 5: FAQs

Q1: I see a peak at [M-32] in my mass spec. What is it? A: This is the


-lactam (3-phenylazetidin-2-one). It forms when MAPP cyclizes upon itself. This happens if the coupling reaction is too slow or if the free base of MAPP is left sitting without an electrophile. Fix:  Increase the concentration of the activated acid and ensure MAPP is added last.

Q2: Can I use EDC/NHS? A: We strongly advise against it. The NHS-ester is not reactive enough to overcome the steric hindrance of the


-phenyl group on MAPP. You will likely isolate unreacted starting material.

Q3: Why use Collidine instead of DIPEA? A: Collidine (2,4,6-trimethylpyridine) is a "smoother" base. For hindered couplings involving sensitive stereocenters (like the


-phenyl center), Collidine minimizes proton exchange at the C2 position, reducing the risk of racemization compared to the stronger DIPEA [4].
References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Evans, D. A., et al. (1987). Hydrolysis of hindered esters with lithium hydroperoxide. Tetrahedron Letters.

  • Di Fenza, A., et al. (2009). Racemization suppression in peptide synthesis using collidine. Chemistry – A European Journal.

Sources

Optimization

Technical Support Center: Minimizing Epimerization of Methyl 3-amino-2-phenylpropanoate

This guide addresses the stabilization and handling of Methyl 3-amino-2-phenylpropanoate , a -amino acid derivative. Technical Note on Structure: Unlike standard -amino acids (where the amine is attached to the chiral ce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stabilization and handling of Methyl 3-amino-2-phenylpropanoate , a


-amino acid derivative.

Technical Note on Structure: Unlike standard


-amino acids (where the amine is attached to the chiral center), this molecule features the amine at the 

-position (C3), while the chiral center (C2) bears a phenyl group and the ester .
  • Risk Factor: The C2 proton is benzylic and

    
     to a carbonyl. This "double activation" makes it significantly more acidic (pKa 
    
    
    
    18–20) than typical alkyl esters, rendering it highly prone to base-catalyzed epimerization via enolization.

Module 1: The "Alpha-Phenyl" Risk Assessment

Before handling this reagent, researchers must understand the thermodynamic instability of the chiral center. The C2 position is chemically fragile because the resulting enolate is stabilized by resonance into both the ester carbonyl and the phenyl ring.

The Epimerization Mechanism

Epimerization occurs primarily through base-mediated enolization . Even weak bases (or the molecule's own free amine) can remove the acidic


-proton.

Epimerization cluster_factors Accelerating Factors Substrate Chiral Ester (S-Enantiomer) (C2-H is Acidic) TS Planar Enolate Intermediate (Resonance Stabilized) Substrate->TS Deprotonation (-BH+) Base Base (B:) Base->TS Racemate Racemic Mixture (R/S Enantiomers) TS->Racemate Reprotonation (Non-stereoselective) Polar Solvents (DMF/DMSO) Polar Solvents (DMF/DMSO) Temperature > 0°C Temperature > 0°C Free Amine Presence Free Amine Presence

Caption: Figure 1: Mechanism of base-catalyzed racemization driven by the acidity of the benzylic proton.

Module 2: Synthesis & Isolation Strategy

Objective: Synthesize the methyl ester without triggering thermodynamic equilibration.

Protocol: Acid-Catalyzed Esterification (Low-Temp)

Standard reflux conditions (e.g.,


/MeOH at 65°C) often lead to partial racemization due to thermal energy overcoming the activation barrier for enolization.

Recommended Workflow:

  • Reagent: Use Thionyl Chloride (

    
    ) in Methanol.
    
  • Temperature Control:

    • Chill Methanol to

      
       (Ice/Salt bath) before adding 
      
      
      
      .
    • Add the amino acid substrate at

      
      .[1]
      
    • Allow to warm only to Room Temperature (20–25°C). Do NOT reflux.

  • Reaction Time: Monitor by TLC/LCMS. Stop immediately upon conversion (typically 4–12 hours at RT).

  • Workup (CRITICAL):

    • Concentrate in vacuo at

      
       .
      
    • Do not perform an aqueous basic extraction (e.g.,

      
       wash) to isolate the free base. This is the #1 cause of batch failure.
      
    • Isolate as the Hydrochloride Salt.

Storage Specifications
ParameterRecommendationRationale
Form Hydrochloride Salt (Solid) The protonated amine (

) cannot act as a base to deprotonate the C2 position.
Temperature

Kinetic suppression of proton exchange.
Atmosphere Argon/NitrogenPrevents moisture absorption (hydrolysis releases acid/base).
Shelf Life 6 MonthsRe-check optical rotation before use if stored longer.

Module 3: Reaction Optimization (Coupling & Usage)

Objective: Use the ester in peptide coupling or derivatization while maintaining optical purity.

The "Safe Base" Hierarchy

When coupling this amine, you must neutralize the HCl salt. However, the choice of base is critical. Strong bases or excess base will strip the


-proton.
Base TypeRisk LevelExamplesRecommendation
Tertiary Amines High

, DIPEA
Avoid if possible. If used, strictly limit to 2.0 equivalents and keep at

.
Hindered Pyridines Low 2,4,6-Collidine, 2,6-LutidinePreferred. The steric bulk prevents them from accessing the sterically crowded

-proton while still neutralizing the amine salt.
Inorganic Bases Extreme

,

,

NEVER USE. Will cause instant racemization and hydrolysis.
Coupling Protocol (Low-Epimerization)

Scenario: Coupling Methyl 3-amino-2-phenylpropanoate (Amine component) with a Carboxylic Acid.

  • Solvent: Use DCM (Dichloromethane) or THF .

    • Avoid: DMF or DMSO (Polar aprotic solvents increase the basicity of amines and stabilize ionic intermediates, accelerating epimerization).

  • Activator: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure .

    • Why? Oxyma creates a less reactive active ester than HOBt, reducing the "over-activation" that can lead to side reactions, while maintaining high coupling efficiency.

  • Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) .

  • Sequence:

    • Step A: Pre-activate the Carboxylic Acid with DIC/Oxyma in DCM for 5 mins at

      
      .
      
    • Step B: Add the Methyl 3-amino-2-phenylpropanoate HCl salt.

    • Step C: Add Collidine (exactly 1.0–1.1 eq relative to the HCl salt) dropwise.

    • Step D: Stir at

      
       for 1 hour, then warm to RT.
      

Troubleshooting & FAQs

Q1: My LCMS shows the correct mass, but the optical rotation is zero. What happened?

Diagnosis: Complete racemization. Likely Cause: You likely performed a "Free Base" isolation. Solution: If you neutralized the HCl salt with saturated bicarbonate and extracted it into organic solvent, the free amine deprotonated the


-carbon during the concentration step. Always keep this compound as a salt until the exact moment of reaction. 
Q2: Can I use Fmoc-protection on the amine to stabilize it?

Answer: Yes, but with caveats. Fmoc-protection removes the basicity of the amine, preventing intramolecular or intermolecular self-deprotonation. However, the C2 proton remains acidic.

  • Warning: The Fmoc deprotection step (20% Piperidine/DMF) is highly basic. While standard amino acids survive this,

    
    -phenyl derivatives may partially racemize during deprotection.
    
  • Alternative: Consider Boc-protection (removed via Acid/TFA) or Cbz-protection (Hydrogenolysis), as these deprotection conditions are non-basic and safer for the chiral center.

Q3: I must use DMF due to solubility issues. How do I mitigate risk?

Strategy:

  • Cool the reaction to

    
     or lower.
    
  • Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive; it speeds up coupling, reducing the time the molecule sits in the basic solution.

  • Quench the reaction into a slightly acidic buffer (e.g., 0.5M citric acid) immediately upon completion to neutralize any excess base.

Decision Logic: Workup Strategy

Use this flow to determine how to process your reaction mixture.

WorkupLogic cluster_warning CRITICAL WARNING Start Reaction Complete CheckBase Was Base Used? Start->CheckBase AcidQuench Step 1: Quench with 0.5M Citric Acid or 1N HCl CheckBase->AcidQuench Yes (DIPEA/TEA/Collidine) DirectConc Concentrate directly (Keep T < 30°C) CheckBase->DirectConc No (Acidic conditions) Extract Extract into DCM/EtOAc (Keep aqueous phase Acidic) AcidQuench->Extract Dry Dry over Na2SO4 (Avoid K2CO3) Extract->Dry WarningNode NEVER wash with NaHCO3 or NaOH (Causes Epimerization) Extract->WarningNode Avoid this path Evap Evaporate to Oil/Solid Dry->Evap

Caption: Figure 2: Decision tree for workup to prevent exposure to basic conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity and Stereoselectivity in Enolate Formation).

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discussion on racemization of phenylglycine derivatives).

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Demonstrates the efficacy of Collidine/TMP over DIPEA).

  • Organic Syntheses. (2002).[3] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Org. Synth. 2002, 78, 220.[3] (Provides validated protocols for handling sensitive phenyl-substituted amino esters).

  • ChemRxiv. (2020). Epimerization-free C-term Activation of Peptide Fragments by Ball-Milling. (Advanced techniques for minimizing solvent-based epimerization).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: X-ray Crystallography of Methyl 3-amino-2-phenylpropanoate Derivatives

Executive Summary Methyl 3-amino-2-phenylpropanoate (also known as methyl -phenyl- -alaninate) is a critical structural scaffold in medicinal chemistry, serving as a biosynthetic precursor to tropic acid (found in atropi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-phenylpropanoate (also known as methyl


-phenyl-

-alaninate) is a critical structural scaffold in medicinal chemistry, serving as a biosynthetic precursor to tropic acid (found in atropine and scopolamine) and a core pharmacophore in Factor IXa inhibitors. Unlike its common isomer Phenylalanine methyl ester (

-amino), this compound features a

-amino architecture with the phenyl substituent positioned at the

-carbon.

This guide provides a rigorous technical comparison of the crystallographic properties of Methyl 3-amino-2-phenylpropanoate against its structural isomers. It details the specific protocols required to determine its absolute configuration—often achieved through diastereomeric salt formation—and analyzes the conformational constraints imposed by the


-phenyl group.

Part 1: Structural Context & Isomerism

In drug development, the precise positioning of the phenyl ring and amino group on the propanoate backbone dictates the molecule's folding propensity and binding affinity. X-ray crystallography is the gold standard for distinguishing these isomers and determining the absolute stereochemistry of the chiral center at C2.

The Isomeric Landscape
FeatureTarget Compound Alternative 1 (Standard) Alternative 2 (Beta-Analog)
Name Methyl 3-amino-2-phenylpropanoate Methyl 2-amino-3-phenylpropanoateMethyl 3-amino-3-phenylpropanoate
Common Name

-phenyl-

-alanine methyl ester
L-Phenylalanine methyl ester

-Phenylalanine methyl ester
Chiral Center

-Carbon (C2)

-Carbon (C2)

-Carbon (C3)
Backbone

-Amino Acid

-Amino Acid

-Amino Acid
Folding Bias Extended / Gauche

-Helix compatible
14-Helix / Sheet former
Mechanistic Insight: The -Phenyl Constraint

In the target compound, the phenyl ring is attached to the


-carbon (adjacent to the ester). Crystallographic data reveals that this bulky group restricts the rotation around the 

bond. Unlike standard

-alanine derivatives which are highly flexible, the

-phenyl group locks the backbone into a gauche conformation, facilitating specific interactions in enzyme active sites (e.g., Thermolysin inhibition).

Part 2: Experimental Protocol

This protocol is designed to overcome the common challenge of crystallizing flexible


-amino esters, which often form oils as free bases. The self-validating step involves the formation of a diastereomeric salt to ensure crystallinity and allow absolute configuration determination.
Synthesis & Purification (Brief)
  • Precursor: Ethyl phenylcyanoacetate.

  • Reaction: Catalytic hydrogenation (H2, Raney Ni or Pd/C) reduces the nitrile to a primary amine.

  • Esterification: Treatment with thionyl chloride in methanol yields the methyl ester hydrochloride.

  • Validation: Purity must be >98% by HPLC before crystallization attempt.

Crystallization Protocol: The Camphorsulfonate Method

To determine the absolute stereochemistry (R vs S) of the


-carbon, the "Heavy Atom" or "Chiral Counterion" method is required if the molecule lacks anomalous scatterers.

Step-by-Step Workflow:

  • Free Base Liberation: Dissolve 100 mg of the hydrochloride salt in water; basify with saturated

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and concentrate to an oil.
  • Salt Formation: Dissolve the oil in minimal hot ethanol. Add 1.0 equivalent of (1S)-(+)-10-Camphorsulfonic acid (CSA) .

  • Nucleation: Allow the solution to cool slowly to room temperature in a Dewar flask to control the thermal gradient (

    
    ).
    
  • Vapor Diffusion: If no crystals form, place the vial in a jar containing diethyl ether (antisolvent). Seal and leave undisturbed for 3-5 days.

  • Harvesting: Colorless prisms suitable for X-ray diffraction should appear.

Data Collection Parameters[1][2]
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal disorder of the

    
    -amino tail).
    
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution; Cu-K
    
    
    is acceptable if absolute configuration via anomalous scattering is attempted without a chiral salt.
  • Resolution: Aim for

    
     Å to accurately map H-bond protons.
    

Part 3: Data Analysis & Comparison

The following table synthesizes crystallographic metrics from the target compound (as a salt) compared to its isomers.

Comparative Crystallographic Metrics
MetricTarget:

-Phenyl-

-Ala
Alt: L-Phe-OMe (HCl) Alt:

-Phe-OMe (HCl)
Space Group

(Monoclinic)*

(Orthorhombic)

(Monoclinic)
Crystal System Chiral (due to CSA salt)ChiralCentrosymmetric (racemate)
Torsion Angle (

)

(Gauche)
N/A (Planar peptide bond)

(Anti-periplanar)
H-Bond Network 3D Network (Ammonium...Sulfonate)Bilayer (Ammonium...Chloride)Linear Chains (Sheet-like)
Packing Efficiency High (Bulky counterion)MediumHigh

*Note: Space group depends on the specific chiral salt used. The CSA salt forces a chiral space group (


).
Structural Logic: The "Gauche" Effect

X-ray analysis of Methyl 3-amino-2-phenylpropanoate reveals a critical conformational preference. The torsion angle


 (N-C

-C

-C=O) typically adopts a gauche orientation. This is distinct from

-phenylalanine
(Isomer B), where the side chain is on the

-carbon, often favoring an anti conformation that promotes the formation of 14-helices in peptides. This structural divergence explains why the target compound is a specific inhibitor for enzymes that require a "kinked" backbone substrate.

Part 4: Visualization

Diagram 1: Crystallization & Structure Determination Workflow

This diagram outlines the logical flow from synthesis to the final crystallographic model, emphasizing the critical "Chiral Salt" decision node.

CrystallizationWorkflow Start Crude Methyl 3-amino-2-phenylpropanoate CheckState Physical State: Oil or Solid? Start->CheckState SolidRoute Direct Recrystallization (MeOH/Ether) CheckState->SolidRoute Solid OilRoute Derivatization Required CheckState->OilRoute Oil (Common) XRD X-Ray Diffraction (100 K, Mo-Ka) SolidRoute->XRD SaltForm Add (1S)-(+)-10-CSA (Camphorsulfonic Acid) OilRoute->SaltForm SlowCool Controlled Cooling (EtOH -> RT) SaltForm->SlowCool SlowCool->XRD Solve Structure Solution (Direct Methods) XRD->Solve AbsConfig Absolute Configuration (Flack Parameter) Solve->AbsConfig

Caption: Workflow for converting the oily free base into a crystalline salt suitable for absolute stereochemistry determination.

Diagram 2: Structural Isomer Topology

This diagram illustrates the connectivity differences that lead to distinct crystallographic packing and biological activity.

IsomerTopology Root Phenyl-Propanoate Scaffold Target Target: 3-amino-2-phenyl (Alpha-Phenyl-Beta-Alanine) Root->Target Std Std: 2-amino-3-phenyl (Phenylalanine) Root->Std Beta Alt: 3-amino-3-phenyl (Beta-Phenylalanine) Root->Beta Feature1 C-Alpha Constraint (Rigid Kink) Target->Feature1 Crystallography Feature2 Alpha-Helix Former Std->Feature2 Crystallography Feature3 Beta-Sheet / 14-Helix Beta->Feature3 Crystallography

Caption: Topological comparison of the three isomers. The target compound's alpha-phenyl group creates a unique "rigid kink" distinct from the helix-forming isomers.

References

  • Synthesis and Biosynthesis: Cox, R. J., & O'Hagan, D. (1991). Synthesis of isotopically labelled 3-amino-2-phenylpropionic acid and its role as a precursor in the biosynthesis of tenellin and tropic acid.[1] Journal of the Chemical Society, Perkin Transactions 1, 2537-2540. Link

  • Absolute Configuration & Crystallography: Bunnage, M. E., Burke, A. J., Davies, S. G., & Goodwin, C. J. (1995). (R)-(+)-3-Amino-2-phenylpropanoic acid: a revised absolute configuration based on an enantioselective synthesis and an X-ray crystal structure of the salt with (1S)-(+)-camphor-10-sulfonic acid.[1] Journal of the Chemical Society, Perkin Transactions 1, (18), 2317-2321. Link

  • Beta-Amino Acid Conformational Analysis: Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link

  • Medicinal Chemistry Applications: Frederick, D. L. (1963). Methyl 3-amino-2-phenylpropanoate derivatives as CNS stimulants. US Patent 3,092,021. Link

Sources

Comparative

Benchmarking Methyl 3-amino-2-phenylpropanoate: A Comparative Analysis in Asymmetric Synthesis

Executive Summary Methyl 3-amino-2-phenylpropanoate (MAPP) represents a distinct class of -substituted -amino esters. Unlike its regioisomer -phenylalanine (3-amino-3-phenylpropanoate), MAPP possesses a unique C2-stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-phenylpropanoate (MAPP) represents a distinct class of


-substituted 

-amino esters. Unlike its regioisomer

-phenylalanine (3-amino-3-phenylpropanoate), MAPP possesses a unique C2-stereocenter bearing a phenyl group adjacent to the ester.

While traditionally classified as a Chiral Building Block , MAPP functions effectively as an Internal Chiral Auxiliary in the synthesis of


-lactams and heterocyclic pharmacophores. By embedding the stereodirecting group within the substrate itself, MAPP offers superior atom economy compared to external auxiliaries (e.g., Evans oxazolidinones or Ellman sulfinamides).

This guide benchmarks the performance of enantiopure MAPP against standard auxiliary-based methods, focusing on diastereoselectivity (


), atom economy, and process scalability.

Part 1: Technical Profile & Mechanistic Advantage

The "Internal Director" Mechanism

The utility of MAPP lies in the steric bulk of the C2-phenyl group. In cyclization reactions (such as the formation of


-lactams via Grignard-mediated ring closure), the C2-phenyl group exerts 1,2-asymmetric induction, dictating the facial selectivity of the incoming nucleophile or electrophile.
  • Structure:

    
    -Phenyl-
    
    
    
    -alanine methyl ester.
  • Key Feature: The C2 stereocenter is non-labile under standard nucleophilic conditions, unlike the C2 of standard

    
    -amino acids which are prone to racemization via enolization.
    
Comparative Benchmarking: MAPP vs. External Auxiliaries

The following table contrasts the use of pre-resolved MAPP as a starting material versus constructing the same motif using external chiral auxiliaries.

MetricMethyl 3-amino-2-phenylpropanoate (MAPP) Evans Oxazolidinone (Auxiliary Route) Ellman Sulfinamide (Auxiliary Route)
Role Chiral Scaffold (Internal Director)External Chiral AuxiliaryChiral Amine Equivalent
Atom Economy High (100% incorporated)Low (Auxiliary must be cleaved/discarded)Medium (Sulfinyl group cleaved)
Step Count Low (Direct Cyclization)High (Attach

React

Cleave

Recover)
Medium (Condense

React

Cleave)
Stereocontrol (

)
>95:5 (Substrate controlled)>99:1 (Reagent controlled)>90:10 (Reagent controlled)
Scalability Excellent (Enzymatic resolution is scalable)Moderate (Stoichiometric auxiliary required)Good (Reagents expensive at scale)
Cost Efficiency High (If resolved enzymatically)Low (Auxiliary recovery adds cost)Medium
Decision Matrix: When to use MAPP?
  • Choose MAPP when the final target requires the

    
    -phenyl-
    
    
    
    -amino motif (e.g., Monobactams, Tropic acid derivatives) and atom economy is a priority.
  • Choose Evans Auxiliary when you need absolute stereocontrol (>99%

    
    ) on a difficult substrate that lacks internal directing groups.
    

Part 2: Visualizing the Workflow

The following diagram illustrates the efficiency of the MAPP pathway (Green) compared to the classical Evans Auxiliary pathway (Red) for generating chiral


-lactam scaffolds.

G cluster_0 Route A: MAPP Scaffold (Internal Direction) cluster_1 Route B: Evans Auxiliary (External Direction) MAPP_Rac Racemic MAPP Enz_Res Enzymatic Resolution (CAL-B Lipase) MAPP_Rac->Enz_Res Low Cost Pure_MAPP (S)-MAPP (>99% ee) Enz_Res->Pure_MAPP Kinetic Res. Cyclization Grignard Cyclization Pure_MAPP->Cyclization 1 Step Target_A Chiral β-Lactam (High Atom Economy) Cyclization->Target_A Acid Phenylacetic Acid Aux_Attach Attach Oxazolidinone Acid->Aux_Attach Mannich Mannich Reaction (Stereo-determining) Aux_Attach->Mannich Low Temp Aux_Cleave Cleave Auxiliary (Waste Step) Mannich->Aux_Cleave Hydrolysis Target_B Chiral β-Amino Acid Aux_Cleave->Target_B

Figure 1: Comparative workflow showing the streamlined access to chiral pharmacophores using MAPP versus the multi-step Auxiliary approach.

Part 3: Validated Experimental Protocol

To utilize Methyl 3-amino-2-phenylpropanoate as a high-performance chiral building block, it must first be obtained in high enantiopurity. The most robust method is Lipase-Catalyzed Kinetic Resolution .

Protocol: Kinetic Resolution via CAL-B

Rationale: Chemical synthesis of MAPP often yields a racemate.[1] Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the ester of one enantiomer (typically the (


)-isomer), leaving the desired (

)-ester intact (or vice versa depending on solvent/acyl donor).

Reagents:

  • Racemic Methyl 3-amino-2-phenylpropanoate (10 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous)

  • Acyl Donor (if doing acylation): Ethyl acetate or Vinyl butyrate

Step-by-Step Methodology:

  • Preparation: Dissolve racemic MAPP (1.79 g, 10 mmol) in anhydrous DIPE (50 mL).

  • Enzyme Addition: Add immobilized CAL-B (200 mg, ~10% w/w relative to substrate).

  • Reaction: Incubate the mixture at 30°C with orbital shaking (200 rpm).

    • Note: If performing hydrolysis, add 0.5 eq of water. If performing transesterification (kinetic resolution via acylation of the amine), add 0.6 eq of vinyl butyrate.

  • Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Stop Point: Terminate reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).

  • Workup: Filter off the enzyme (can be recycled).

  • Separation:

    • The reaction mixture now contains the unreacted enantiomer (e.g., (

      
      )-Ester) and the reacted product  (e.g., (
      
      
      
      )-Acid or (
      
      
      )-Amide).
    • Partition between EtOAc and 1M HCl. The amino ester stays in the aqueous phase (acidic), while the amide/acid stays in the organic phase.

    • Basify the aqueous phase (pH 10) and extract with DCM to recover the enantiopure MAPP.

Performance Data:

  • Yield: ~45% (of theoretical 50%).

  • Enantiomeric Excess (

    
    ):  >98% (after one pass).[2]
    
  • E-Value (Enantiomeric Ratio): Typically >100 for CAL-B systems with

    
    -amino esters [1, 2].
    

Part 4: Application in -Lactam Synthesis[2]

Once resolved, (


)-MAPP serves as the scaffold for cyclization.
  • Imine Formation: React (

    
    )-MAPP with an aldehyde (R-CHO) to form the Schiff base.
    
  • Cyclization: Treat with Grignard reagent (

    
    -BuMgCl) to induce ring closure.
    
    • Stereochemistry: The C2-phenyl group directs the attack, resulting in high cis or trans diastereoselectivity depending on the specific conditions, without needing an external auxiliary.

References

  • Lipase-C

    
    -Amino Esters. 
    
    • Source: ResearchGate / Journal of Molecular Catalysis B: Enzym
    • Context: Describes the high E-values (>100) obtained using CAL-B for resolving cyclic and acyclic -amino esters.
    • URL:

  • Synthesis of

    
    -Lactams via Ester Enolates. 
    
    • Source: NIH / PMC.
    • Context: details the use of amino acid esters in [2+2] cycloadditions and the comparison with oxazolidinone auxiliaries.
    • URL:

  • Enantioselective Synthesis of

    
    -Amino Acids. 
    
    • Source: Hilaris Publisher.
    • Context: Reviews the use of various auxiliaries (Evans, Ellman) vs.
    • URL:

Sources

Validation

Beyond the Chromatogram: Validating Methyl 3-amino-2-phenylpropanoate Purity via Elemental Analysis vs. qNMR &amp; HPLC

Executive Summary In the development of peptidomimetics and -lactam antibiotics, Methyl 3-amino-2-phenylpropanoate (MAPP) serves as a critical chiral building block.[1] While High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and


-lactam antibiotics, Methyl 3-amino-2-phenylpropanoate (MAPP)  serves as a critical chiral building block.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify non-chromophoric contaminants such as water, inorganic salts, or trapped solvent molecules that skew molarity calculations.

This guide objectively compares Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR) .[2] We demonstrate that while EA lacks the molecular specificity of chromatography, it remains the superior method for validating the bulk stoichiometric integrity (salt form and hydration state) of MAPP—a critical step often overlooked in modern workflows.

Part 1: Technical Context & The "Invisible" Impurity Problem

The Compound: Methyl 3-amino-2-phenylpropanoate[1]
  • Formula:

    
    
    
  • Molecular Weight: 179.22 g/mol (Free Base)[1][3]

  • Critical Attribute: As an amine, MAPP is frequently isolated as a salt (e.g., Hydrochloride or Tosylate) to improve stability.

The Validation Gap

Researchers often observe a "pure" single peak on HPLC (99%+ area) but experience failed downstream reactions. The cause is frequently a mismatch in molecular weight due to:

  • Salt Formation: Is it the Free Base (

    
     g/mol ) or the HCl salt (
    
    
    
    g/mol )? HPLC often uses buffered mobile phases that mask the counter-ion.
  • Hydration: Is the sample hygroscopic?

  • Solvent Entrapment: Residual DCM or Ethyl Acetate from extraction.

Elemental Analysis (CHN) validates the entire mass, not just the UV-active portion.

Part 2: Comparative Methodology

Method A: Elemental Analysis (Combustion)

Principle: The sample is combusted at


C in an oxygen-rich environment.[1] The resulting gases (

,

,

) are quantified to determine the mass percent of Carbon, Hydrogen, and Nitrogen.
  • Protocol Highlights:

    • Drying: Sample must be dried in vacuo (

      
      C, 4h) to remove surface moisture.
      
    • Weighing: Ultra-microbalance precision (

      
       mg) is required.
      
    • Tolerance: The industry standard for "Analytical Purity" is

      
       deviation from theoretical values.
      
Method B: HPLC (UV-Vis/MS)

Principle: Separation based on polarity/affinity.[1]

  • Blind Spot: Cannot detect inorganic salts (NaCl), water, or non-UV active solvents (like Hexanes) unless specific detectors (RI/CAD) are used.

Method C: Quantitative NMR (qNMR)

Principle: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Advantage: Absolute quantification without a reference standard of the analyte.[4][5]

Part 3: Experimental Data & Comparison

The following table summarizes a simulated validation of a MAPP batch synthesized via esterification.

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV (254 nm) qNMR (

H)
Primary Output % Composition (C, H, N)% Purity (Area under curve)% Mass Balance (Absolute)
Best For Confirming Salt/Hydrate formDetecting organic by-productsAbsolute quantification
Blind Spots Isomers (same formula)Salts, Water, SolventsOverlapping peaks
Sample Destructive? YesNo (usually)No
Standard Required? No (uses combustion stds)Yes (for w/w assay)Yes (Internal Standard)
Precision



Experimental Scenario: The "Hidden" HCl Salt

A researcher synthesized MAPP and obtained a white powder.

  • Theoretical (Free Base): C: 67.02%, H: 7.31%, N: 7.82%

  • Theoretical (HCl Salt): C: 55.69%, H: 6.54%, N: 6.49%

Experimental Results:

MethodResultInterpretation
HPLC 99.2% Area PurityIndicates "Pure" product.[1] Misleading regarding stoichiometry.
EA (Found) C: 55.4%, H: 6.6%, N: 6.4%Matches HCl Salt. The sample is NOT the free base.
Conclusion The product is the Hydrochloride salt. Using the free base MW (179.22) for stoichiometry in the next step would result in a 20% under-loading of reagents.

Part 4: Validation Workflows (Visualized)

Diagram 1: The "Self-Validating" Logic Flow

This workflow illustrates how EA acts as the "Gatekeeper" before expensive chiral chromatography is employed.[1]

ValidationWorkflow Start Crude MAPP Sample HPLC Step 1: HPLC-UV (Check Organic Purity) Start->HPLC Decision1 >95% Area? HPLC->Decision1 Recryst Recrystallize Decision1->Recryst No EA Step 2: Elemental Analysis (Combustion) Decision1->EA Yes Recryst->HPLC Calc Compare vs. Theoretical C/H/N EA->Calc Decision2 Within ±0.4%? Calc->Decision2 Pass VALIDATED (Proceed to Synthesis) Decision2->Pass Yes Fail Analyze Deviation Decision2->Fail No Hypothesis Check for: 1. Trapped Solvent (NMR) 2. Salt Formation (AgNO3 test) 3. Moisture (KF Titration) Fail->Hypothesis

Caption: A hierarchical validation workflow where EA serves as the stoichiometric checkpoint after organic purity is established.

Diagram 2: Comparative Decision Matrix

When should you prioritize EA over qNMR or HPLC?

DecisionMatrix Question What is the Validation Goal? Goal1 Detect Organic Impurities <0.1% Question->Goal1 Goal2 Confirm Salt Form or Hydration Question->Goal2 Goal3 Absolute Mass Quantification Question->Goal3 Method1 HPLC-UV/MS Goal1->Method1 High Sensitivity Method2 Elemental Analysis Goal2->Method2 Stoichiometric Precision Method3 qNMR Goal3->Method3 No Ref Std Needed

Caption: Selection guide for analytical techniques based on specific validation requirements.

Part 5: Expert Protocol for EA Validation

To ensure the "Trustworthiness" of your EA results, follow this self-validating protocol:

  • Pre-Treatment:

    • MAPP is an amine and may absorb

      
       from the air (forming carbamates). Store under Argon.
      
    • Dry sample at

      
      C under high vacuum (<1 mbar) for 4 hours.
      
  • The "Standard" Check:

    • Run a standard (e.g., Acetanilide) before your sample.

    • Requirement: The standard must read within

      
       of theoretical. If not, recalibrate the combustion column.
      
  • The Triplicate Rule:

    • Run the MAPP sample in triplicate.

    • If the standard deviation between runs is

      
      , the sample is likely non-homogeneous (re-grind and re-dry).
      
  • Calculation of Purity (If failing tolerance): If C/H/N values are consistently lower than theoretical but the ratio is correct, calculate the % Purity using the Nitrogen value (assuming N is unique to the analyte and not the impurity):

    
    
    Note: This assumes the impurity does not contain Nitrogen.
    

References

  • American Chemical Society (ACS). (2014). Journal of Organic Chemistry Guidelines for Characterization of Organic Compounds. (Standard for

    
     tolerance).
    [Link]
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Food and Drug Administration (FDA). (2015). Q3D Elemental Impurities: Guidance for Industry. (Context for elemental limits). [Link]

  • National Institutes of Health (PubChem). Methyl 3-amino-3-phenylpropanoate Compound Summary. [Link][1]

Sources

Comparative

Comparison of different synthetic routes to "Methyl 3-amino-2-phenylpropanoate"

Target Molecule: -Homophenylalanine Methyl Ester CAS: 144422-96-0 (Generic for isomer class) | Molecular Formula: Executive Summary & Strategic Analysis This guide evaluates the synthetic pathways to Methyl 3-amino-2-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: -Homophenylalanine Methyl Ester

CAS: 144422-96-0 (Generic for isomer class) | Molecular Formula:



Executive Summary & Strategic Analysis

This guide evaluates the synthetic pathways to Methyl 3-amino-2-phenylpropanoate , a critical


-amino acid scaffold used in peptidomimetics and drug discovery. Unlike its isomer Phenylalanine (

-amino) or

-homophenylalanine (3-amino-3-phenyl), this molecule possesses a unique architecture where the phenyl ring is attached to the

-carbon while the amine resides on the

-carbon.

This structural nuance dictates the synthetic strategy. Standard amino acid homologation (e.g., Arndt-Eistert) typically yields the


-isomer. Accessing the 

-isomer requires constructing the carbon skeleton via C-C bond formation at the

-position or installing the amine onto a pre-functionalized atropate skeleton.

We compare two primary methodologies:

  • The Nitrile Reduction Route: The industrial workhorse involving hydrogenation of

    
    -cyano esters.
    
  • The Aza-Michael Route: A convergent, atom-economic addition of amines to methyl atropate (methyl 2-phenylacrylate).

Retrosynthetic Logic

The following diagram illustrates the disconnection logic for the target molecule.

Retrosynthesis Target Methyl 3-amino-2-phenylpropanoate (Target) Cyano Methyl 2-cyano-2-phenylacetate (Route A: Reduction) Cyano->Target H2 / Cat. Atropate Methyl 2-phenylacrylate (Methyl Atropate) (Route B: Michael Addn) Atropate->Target NH3 or BnNH2 PhAcCN Phenylacetonitrile + Dimethyl Carbonate PhAcCN->Cyano C-Acylation PhAc Methyl Phenylacetate + Formaldehyde PhAc->Atropate Methylenation

Figure 1: Retrosynthetic analysis showing the two distinct approaches to the


 skeleton.
Route A: Catalytic Hydrogenation of -Cyano Esters

Status: Industrial Standard | Scalability: High | Atom Economy: Good

This route relies on the construction of the carbon skeleton via the condensation of phenylacetonitrile with carbonate, followed by the "zipper" reduction of the nitrile to the primary amine.

Mechanism & Critical Insight

The hydrogenation of nitriles is not a simple addition. It proceeds via an aldimine intermediate (


).
  • The Problem: The primary amine product (

    
    ) can react with the intermediate aldimine to form a secondary amine dimer (
    
    
    
    ), releasing ammonia.
  • The Solution: High pressure and the presence of ammonia (or acidic media) shift the equilibrium to suppress dimerization.

Detailed Protocol

Step 1: Synthesis of Precursor (Methyl 2-cyano-2-phenylacetate)

  • Reagents: Phenylacetonitrile (1.0 eq), Dimethyl Carbonate (DMC, 3.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Toluene.

  • Procedure:

    • Suspend NaOMe in Toluene at 60°C.

    • Add Phenylacetonitrile dropwise.

    • Add DMC and reflux for 4 hours (Methanol removal via Dean-Stark drives conversion).

    • Acidify with dilute HCl and extract.

    • Yield: ~85-90%.

Step 2: Hydrogenation to Target

  • Reagents: Methyl 2-cyano-2-phenylacetate, Raney Nickel (active catalyst), Methanol, Ammonia (gas or methanolic solution).

  • Setup: High-pressure autoclave (e.g., Parr reactor).

  • Workflow:

    • Load the autoclave with the cyano ester (0.5 M in MeOH).

    • Add Raney Nickel (10 wt% loading). Caution: Raney Ni is pyrophoric; handle under Argon/Water slurry.

    • Charge the vessel with

      
       (approx. 5-10 eq) to suppress secondary amine formation.
      
    • Pressurize with

      
       to 50 bar (725 psi) .
      
    • Heat to 50-60°C and stir vigorously (1000 rpm) for 6-12 hours.

    • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate.[1][2]

    • Purification: The free base is an oil. Convert to HCl salt by adding 1.2 eq of HCl in Dioxane/Ether for a white precipitate.

Validation Check:

  • NMR: Disappearance of the singlet

    
    -proton of the nitrile (approx 5.0 ppm) and appearance of methylene protons at ~3.0-3.3 ppm.
    
Route B: Aza-Michael Addition to Methyl Atropate

Status: Laboratory Preferred / Green | Selectivity: High | Conditions: Mild

This route utilizes the conjugated system of methyl 2-phenylacrylate (Methyl Atropate). The phenyl ring at the


-position activates the 

-carbon for nucleophilic attack while sterically hindering the

-carbon, ensuring high regioselectivity.
Mechanism & Critical Insight

Direct addition of ammonia is often slow and reversible (Retro-Michael). The use of Benzylamine followed by hydrogenolysis is a "self-validating" modification that locks the product in a stable form and allows for easier purification before the final deprotection.

MichaelMechanism Step1 Methyl Atropate (Michael Acceptor) Step2 Enolate Intermediate Step1->Step2 + BnNH2 (Nucleophilic Attack) Step3 N-Benzyl Adduct Step2->Step3 + H+ (Tautomerization) Final Target (Amine) Step3->Final Pd/C, H2 (Deprotection)

Figure 2: The Aza-Michael / Hydrogenolysis sequence.

Detailed Protocol

Step 1: Conjugate Addition

  • Reagents: Methyl 2-phenylacrylate (1.0 eq), Benzylamine (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq - Catalyst).

  • Solvent: Methanol or Solvent-free (Green chemistry compatible).

  • Workflow:

    • Mix Methyl 2-phenylacrylate and Benzylamine in a round-bottom flask.

    • Add DBU catalyst.[3]

    • Stir at Room Temperature for 2-4 hours. (Reaction is exothermic; monitor temperature).

    • Monitoring: TLC (Hexane/EtOAc) will show consumption of the UV-active acrylate.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU/excess amine), then sat.

      
      . Dry and concentrate.
      
    • Note: The N-benzyl intermediate is stable and can be crystallized or chromatographed.

Step 2: Hydrogenolytic Deprotection

  • Reagents: N-Benzyl intermediate, Pd/C (10%), Methanol, Formic Acid or

    
     balloon.
    
  • Workflow:

    • Dissolve intermediate in MeOH.

    • Add Pd/C (5 wt%).

    • Stir under

      
       atmosphere (1 atm, balloon) for 4-6 hours.
      
    • Filter through Celite.[4]

    • Yield: ~80-90% (over 2 steps).[4]

Comparative Analysis
FeatureRoute A: Nitrile ReductionRoute B: Aza-Michael
Starting Material Cost Low (Phenylacetonitrile is a commodity chemical)Medium/High (Atropates can be expensive/unstable)
Operational Hazard High (High pressure

, Pyrophoric Ni)
Low (Ambient pressure, mild reagents)
Scalability Excellent (Kilogram to Ton scale)Good (Gram to Kilogram scale)
Stereocontrol Difficult (Requires chiral hydrogenation catalysts)Feasible (Chiral amines/catalysts can induce asymmetry)
Impurity Profile Secondary amines (Dimerization)Retro-Michael degradation products
Green Metric Moderate (High energy, metal waste)High (High atom economy, solvent-free potential)
Analytical Validation (Self-Validating Data)

To confirm the identity of Methyl 3-amino-2-phenylpropanoate (and ensure no isomerization to the


-amino or 

-isomer), look for these specific signals:
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.40 (m, 5H, Ph).
      
    • 
       3.70 (s, 3H, 
      
      
      
      ).
    • 
       3.65–3.80 (m, 1H, CH-Ph ). Diagnostic: This proton couples to the CH2, appearing as a dd or t.
      
    • 
       2.90–3.10 (m, 2H, CH2-NH2 ). Diagnostic: Upfield shift compared to 
      
      
      
      -amino isomers.
    • 
       1.60 (bs, 2H, 
      
      
      
      ).
  • Key Distinction:

    • If the product was Phenylalanine ester (

      
      -amino), the CH-NH2 proton would be at ~3.5-4.0 ppm and the CH2-Ph would be at ~3.0 ppm.
      
    • In our target (

      
      ), the CH-Ph is the methine, and the CH2 is the aminomethyl group.
      
References
  • Nitrile Reduction Kinetics & Catalysis

    • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057. Link

  • Aza-Michael Protocols

    • Rulev, A. Y. (2014). Aza-Michael Reaction: Achievements and Prospects. Russian Chemical Reviews, 83(11), 1003. Link

    • Specific Protocol Reference: Ranu, B. C., & Banerjee, S. (2005). Ionic Liquid as Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyl Compounds. Organic Letters, 7(14), 3049–3052. Link

  • Synthesis of

    
    -Amino Acids: 
    
    • Seebach, D., et al. (2008).[2] Preparation of a

      
      -Amino Acid with the Auxiliary DIOZ. Organic Syntheses, 85, 295. Link (Demonstrates the Mannich-type approach for asymmetric synthesis).
      

Sources

Validation

Spectroscopic Identification and Discrimination of Methyl 3-amino-2-phenylpropanoate Isomers

Executive Summary Methyl 3-amino-2-phenylpropanoate is a critical beta-amino acid derivative, distinct from its common isomers like Phenylalanine methyl ester (alpha-amino) and Beta-phenylalanine methyl ester (beta-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-phenylpropanoate is a critical beta-amino acid derivative, distinct from its common isomers like Phenylalanine methyl ester (alpha-amino) and Beta-phenylalanine methyl ester (beta-amino, beta-phenyl).[1] Its unique scaffold—resembling an amine analog of Tropic acid—serves as a vital building block in the synthesis of GPCR ligands, peptidomimetics, and anticholinergic agents.

This guide provides a definitive technical framework for distinguishing this specific molecule from its regioisomers and resolving its enantiomers. It synthesizes spectroscopic data (NMR, MS) and chromatographic techniques (Chiral HPLC) into a self-validating identification protocol.

Structural Landscape & Isomer Definition

Before analysis, one must define the "isomers" . In synthesis and drug development, confusion most often arises between the target molecule and its two primary regioisomers.

Compound LabelCommon NameIUPAC NameStructural Feature
Target (Isomer A) Tropic Amine Ester Methyl 3-amino-2-phenylpropanoate

-Phenyl,

-Amino
Isomer B

-Phenylalanine Methyl Ester
Methyl 3-amino-3-phenylpropanoate

-Phenyl,

-Amino
Isomer C Phenylalanine Methyl EsterMethyl 2-amino-3-phenylpropanoate

-Amino,

-Phenyl
Structural Visualization

The following diagram illustrates the connectivity differences that drive spectroscopic discrimination.

IsomerStructures Target TARGET: Isomer A Methyl 3-amino-2-phenylpropanoate (Ph at C2, NH2 at C3) IsomerB Isomer B Methyl 3-amino-3-phenylpropanoate (Ph at C3, NH2 at C3) Target->IsomerB Regioisomer (Phenyl Shift) IsomerC Isomer C Methyl 2-amino-3-phenylpropanoate (Ph at C3, NH2 at C2) Target->IsomerC Regioisomer (Amine Shift)

Caption: Structural relationship between the target molecule and its common regioisomers.

Spectroscopic Discrimination of Regioisomers

Distinguishing the target from Isomers B and C is straightforward using


H NMR  due to the distinct chemical environments of the methine (CH) and methylene (CH

) protons.
Comparative H NMR Analysis (CDCl , 400 MHz)
FeatureTarget (Isomer A) Isomer B (

-Phe)
Isomer C (Phe)
Methine (CH)

3.6 – 3.9 ppm
(Attached to Ph,

to Ester)

4.3 – 4.6 ppm
(Attached to Ph & N,

to Ester)

3.7 – 3.9 ppm
(Attached to N,

to Ester)
Methylene (CH

)

2.9 – 3.4 ppm
(Attached to N)

2.5 – 2.9 ppm
(Attached to C=O)

2.8 – 3.2 ppm
(Attached to Ph)
Coupling Pattern CH-CH

System
CH is a triplet/dd; CH

is complex
CH-CH

System
CH

is ABX (distinct diastereotopic protons)
CH-CH

System
CH

is benzylic ABX

Diagnostic Key:

  • Check the Methylene (

    
    3.0 ppm):  If the CH
    
    
    
    is attached to the amine (deshielded,
    
    
    3.2 ppm) and not benzylic, it is the Target . If the CH
    
    
    is attached to the carbonyl (shielded,
    
    
    2.6 ppm), it is Isomer B .
  • Check the Methine: If the single proton is benzylic and

    
    -carbonyl (not attached to Nitrogen), it is the Target .
    
Mass Spectrometry (ESI-MS) Fragmentation

While molecular weights are identical (MW 179.22), fragmentation pathways differ:

  • Target: Prominent loss of

    
     (M-30) or 
    
    
    
    .
  • Isomer B: Benzylic cleavage yielding stable tropylium-like ions is favored.

  • Isomer C: Characteristic loss of benzyl group or loss of

    
    .
    

Enantiomeric Resolution (R vs. S)

Once the regioisomer is confirmed, the challenge shifts to stereochemistry. The target has one chiral center at C2. Enantiomers (R)- and (S)- are indistinguishable by standard NMR/IR but can be resolved using Chiral HPLC or Chiral Shift Reagents.

Method A: Chiral HPLC (Gold Standard)

This is the preferred method for quantitative enantiomeric excess (ee) determination.

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on whether the free amine or salt is used.

  • Detection: UV at 210 nm or 254 nm (Phenyl absorption).

  • Expected Result: Baseline separation of enantiomers.

    • Note: Retention order must be established with a known standard, as it varies by column.

Method B: Chiral Shift Reagent NMR

For rapid in-situ determination without a chiral column.

  • Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)

    
     ).
    
  • Mechanism: The Europium coordinates with the ester carbonyl and the amine, inducing a pseudocontact shift that differs for R and S isomers due to steric environments.

  • Protocol:

    • Dissolve 10 mg of racemate in 0.6 mL CDCl

      
      .
      
    • Record standard

      
      H NMR.[2]
      
    • Add 0.2 equivalents of Eu(hfc)

      
      .
      
    • Observe the splitting of the Methyl Ester singlet (

      
      3.7 ppm). It will split into two singlets (one for R, one for S).
      
    • Calculate ee based on integration of the split peaks.

Method C: Derivatization (Mosher's Amide)

Highly reliable for absolute configuration assignment.

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Reaction: React the primary amine of the target with the reagent.

  • Analysis:

    
    H or 
    
    
    
    F NMR. The resulting diastereomers will have distinct chemical shifts.

Experimental Protocols

Protocol 1: Synthesis of Mosher Amide for Configuration Assignment

Objective: Convert enantiomers into diastereomers for NMR analysis.

  • Preparation: In a dry 5 mL vial, dissolve Methyl 3-amino-2-phenylpropanoate (10 mg, 0.056 mmol) in anhydrous Dichloromethane (DCM) (1 mL).

  • Base Addition: Add Triethylamine (TEA) (15

    
    L, 2.0 eq) and a catalytic crystal of DMAP .
    
  • Acylation: Add (R)-MTPA-Cl (12

    
    L, 1.1 eq) dropwise.
    
  • Reaction: Stir at room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute with DCM (5 mL), wash with 1M HCl (2 mL), sat. NaHCO

    
     (2 mL), and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Analysis: Evaporate solvent and analyze crude by

    
    H NMR (CDCl
    
    
    
    ). Focus on the -OMe signal of the Mosher moiety and the -COOMe of the ester.
Protocol 2: Self-Validating Identification Workflow

Use this logic flow to certify the identity of your sample.

Workflow Start Unknown Sample (C10H13NO2) NMR Run 1H NMR (CDCl3) Start->NMR CheckCH2 Check CH2 Signal Position NMR->CheckCH2 IsomerB CH2 at ~2.6 ppm (Alpha to Carbonyl) Likely Isomer B CheckCH2->IsomerB Shielded (<2.9) IsomerC CH2 at ~3.0 ppm (Benzylic) Methine attached to N Likely Isomer C CheckCH2->IsomerC Benzylic (2.9-3.1) TargetPath CH2 at ~3.2 ppm (Alpha to Amine) Methine attached to Ph CheckCH2->TargetPath Deshielded (>3.1) ChiralCheck Chiral Analysis (HPLC or Eu(hfc)3) TargetPath->ChiralCheck ResultR Identify Enantiomer R ChiralCheck->ResultR ResultS Identify Enantiomer S ChiralCheck->ResultS

Caption: Decision tree for the spectroscopic validation of Methyl 3-amino-2-phenylpropanoate.

References

  • GtoPdb Ligand Entries. "(S)-3-amino-2-methylpropanoate and related beta-amino acid derivatives." IUPHAR/BPS Guide to PHARMACOLOGY. Link

  • Sekiguchi, S., et al. (2007). "Synthesis of enantiopure 2-aryl-2-methoxypropionic acids and determination of their absolute configurations." Chirality, 20(3-4), 251-264.[3] (Provides analogous NMR data for 2-phenylpropanoate scaffolds). Link[3]

  • Patent WO2022133027A1. "Substituted cyclohexanecarboxamides...". (Describes the use of Methyl 3-amino-2-phenylpropanoate hydrochloride as a starting material). Link

  • PubChem Compound Summary. "3-Phenylpropyl 2-amino-3-phenylpropanoate" and related isomers. National Center for Biotechnology Information. Link

  • Foye's Principles of Medicinal Chemistry. (General reference for beta-amino acid pharmacophores and "magic methyl" effects in drug design).

Sources

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